molecular formula C29H33N3O4 B12364745 AZ760

AZ760

Cat. No.: B12364745
M. Wt: 487.6 g/mol
InChI Key: BEWXCKHNNXXEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ760 is a useful research compound. Its molecular formula is C29H33N3O4 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

IUPAC Name

[9-[[2-(2-methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone

InChI

InChI=1S/C29H33N3O4/c1-35-26-11-4-5-12-27(26)36-25-10-3-2-8-23(25)22-30-18-13-29(14-19-30)15-20-31(21-16-29)28(33)24-9-6-7-17-32(24)34/h2-12,17H,13-16,18-22H2,1H3

InChI Key

BEWXCKHNNXXEFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2CN3CCC4(CC3)CCN(CC4)C(=O)C5=CC=CC=[N+]5[O-]

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Mechanism of CCR8 Antagonism: A New Frontier in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C-C chemokine receptor 8 (CCR8) antagonists, a promising class of therapeutic agents in development, particularly for cancer immunotherapy. While the specific compound "AZ760" is not identifiable in the public domain, this document will focus on the well-established principles of CCR8 antagonism, leveraging data from representative molecules to illuminate the core scientific concepts.

The Critical Role of CCR8 in the Tumor Microenvironment

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a key therapeutic target in oncology.[1] Its expression is highly enriched on a specific subset of immunosuppressive regulatory T cells (Tregs) found within the tumor microenvironment (TME).[2] These tumor-infiltrating Tregs play a pivotal role in suppressing anti-tumor immunity, thereby facilitating tumor growth and immune evasion.[3][4] High infiltration of these CCR8+ Tregs is often correlated with a poor prognosis in various cancer types.[2][5]

The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1). The CCL1-CCR8 signaling axis is instrumental in the recruitment, expansion, and potentiation of the suppressive functions of Tregs within the TME.[1][6] When CCL1 binds to CCR8 on Tregs, it triggers a signaling cascade that enhances their immunosuppressive capabilities.[6]

Mechanism of Action: How CCR8 Antagonists Work

CCR8 antagonists are designed to disrupt the immunosuppressive activity of tumor-infiltrating Tregs. They can achieve this through several primary mechanisms:

  • Blocking Ligand Binding and Downstream Signaling: Small molecule antagonists and monoclonal antibodies can bind to CCR8 and prevent its interaction with CCL1. This blockade inhibits the downstream signaling pathways that are crucial for Treg function and migration. The binding of CCL1 to CCR8 typically induces a signaling cascade involving STAT3, which leads to the upregulation of key immunosuppressive molecules like FOXP3, CD39, IL-10, and granzyme B.[6][7] By inhibiting this initial step, antagonists effectively neutralize the immunosuppressive potency of these Tregs.

  • Depletion of Tumor-Infiltrating Tregs: A major therapeutic strategy, particularly for antibody-based antagonists, is the selective elimination of CCR8+ Tregs within the TME.[1] Monoclonal antibodies targeting CCR8 can be engineered to have enhanced antibody-dependent cellular cytotoxicity (ADCC) activity.[5] This allows them to recruit and activate other immune cells, such as natural killer (NK) cells, to specifically kill the CCR8-expressing Tregs. This targeted depletion is crucial as it aims to remove the immunosuppressive shield around the tumor without affecting Tregs in peripheral tissues, potentially minimizing systemic autoimmune side effects.[3]

  • Inhibition of Treg Migration: The CCL1-CCR8 axis is a key driver of Treg migration into the tumor.[1] By blocking this interaction, CCR8 antagonists can prevent the recruitment of fresh waves of immunosuppressive Tregs into the TME, further shifting the balance towards an anti-tumor immune response.

The ultimate goal of CCR8 antagonism is to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state. By depleting or inactivating tumor-infiltrating Tregs, these agents can unleash the activity of cytotoxic T lymphocytes (CTLs) and other effector immune cells, enabling them to recognize and eliminate cancer cells more effectively.[8] This mechanism provides a strong rationale for combining CCR8 antagonists with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 antibodies), to achieve synergistic anti-tumor effects.[9]

Quantitative Data on CCR8 Antagonism

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for other CCR8 antagonists to provide a comparative context.

Compound/AntibodyTypeTargetAssayPotency (IC50/Ki)Reference
Naphthalene Sulfonamide DerivativeSmall MoleculeCCR8Binding AssayKi = 1.6 nM[2]
NS-15Small MoleculeCCR8Calcium Release AssayIC50 = 2 nM[2]
NS-15Small MoleculeCCR8Cell Migration AssayIC50 = 16 nM[2]
IPG0521Monoclonal AntibodyCCR8Signaling & ChemotaxisSingle-digit nM IC50[9]

Experimental Protocols

Calcium Release Assay to Measure CCR8 Antagonism

This protocol outlines a typical in vitro experiment to assess the ability of a test compound to inhibit CCL1-induced calcium mobilization in CCR8-expressing cells.

  • Cell Culture: Culture a stable cell line engineered to express human CCR8 (e.g., CHO-K1 or HEK293 cells) in appropriate media.

  • Calcium Dye Loading: Harvest the cells and resuspend them in a buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Incubate to allow the dye to enter the cells.

  • Compound Incubation: Wash the cells to remove excess dye and resuspend in a suitable assay buffer. Aliquot the cells into a 96-well plate. Add varying concentrations of the test CCR8 antagonist to the wells and incubate for a predetermined time.

  • Ligand Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of the CCR8 ligand, CCL1, to each well to stimulate the receptor.

  • Data Acquisition: Continuously measure the fluorescence intensity before and after the addition of CCL1. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Calculate the inhibition of the calcium response at each concentration of the antagonist compared to the response with CCL1 alone. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism and Experimental Workflow

Below are diagrams created using the DOT language to illustrate the key pathways and experimental processes.

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR8 CCR8 Receptor G_protein G Protein CCR8->G_protein Activates PLC PLC G_protein->PLC Activates CCL1 CCL1 (Ligand) CCL1->CCR8 Binds This compound CCR8 Antagonist (e.g., this compound) This compound->CCR8 Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC STAT3 STAT3 Ca_release->STAT3 PKC->STAT3 STAT3_P pSTAT3 STAT3->STAT3_P Phosphorylation Gene_transcription Gene Transcription (FOXP3, IL-10, etc.) STAT3_P->Gene_transcription Translocates to Nucleus Immunosuppression Enhanced Treg Immunosuppression Gene_transcription->Immunosuppression

Caption: CCR8 signaling pathway and the inhibitory action of an antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture CCR8+ Cells B 2. Load with Calcium Dye A->B C 3. Incubate with CCR8 Antagonist B->C D 4. Stimulate with CCL1 Ligand C->D E 5. Measure Fluorescence (Ca²⁺ Signal) D->E F 6. Calculate IC50 E->F

Caption: Workflow for a calcium release functional assay.

Logical_Relationship Treg Tumor-Infiltrating CCR8+ Treg Block Blocks CCL1 Binding & Induces ADCC Treg->Block Antagonist CCR8 Antagonist Antagonist->Block Depletion Treg Depletion/ Inactivation Block->Depletion ImmuneSuppression Reduced Immunosuppression in TME Depletion->ImmuneSuppression CTL_Activation Enhanced CTL Activity ImmuneSuppression->CTL_Activation Tumor_Killing Increased Anti-Tumor Immunity CTL_Activation->Tumor_Killing

Caption: Logical flow of CCR8 antagonist's effect on tumor immunity.

References

AZ760: A Potential Modulator of Regulatory T Cell Suppression Through CCR8 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Regulatory T cells (Tregs) are critical mediators of immune suppression, often hindering effective anti-tumor immune responses. The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target due to its preferential expression on tumor-infiltrating Tregs. AZ760 is identified as a potent antagonist of CCR8. While specific preclinical data for this compound's effect on regulatory T cell suppression is not publicly available, this document provides a comprehensive technical guide on its potential role and mechanism of action based on the known function of CCR8 in Treg biology and data from other CCR8 antagonists. This guide outlines the theoretical framework for this compound's action, potential experimental validation protocols, and the underlying signaling pathways.

Introduction to Regulatory T Cells and CCR8

Regulatory T cells are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. In the context of cancer, Tregs within the tumor microenvironment (TME) can significantly dampen anti-tumor immunity, contributing to tumor progression.[1] A key challenge in cancer immunotherapy is to selectively target these tumor-infiltrating Tregs without causing systemic autoimmunity.

Recent studies have highlighted the C-C chemokine receptor 8 (CCR8) as a specific marker for highly suppressive Tregs within tumors.[2][3] CCR8 is a G protein-coupled receptor whose expression is significantly upregulated on tumor-infiltrating Tregs compared to Tregs in peripheral tissues.[3] The primary ligand for CCR8 is the chemokine CCL1, which is also present in the TME. The interaction between CCL1 and CCR8 is believed to enhance the suppressive function of Tregs.

This compound: A CCR8 Antagonist

This compound has been identified as a potent antagonist of the CCR8 receptor. As a CCR8 antagonist, this compound is hypothesized to function by blocking the binding of CCL1 to CCR8 on the surface of Tregs. This interference is expected to inhibit the downstream signaling pathways that promote Treg survival, proliferation, and immunosuppressive activity. It is important to note that while this compound has shown good potency, concerns regarding unacceptable hERG inhibition have been raised, which may impact its clinical development.

Mechanism of Action: How this compound May Inhibit Treg Suppression

The binding of CCL1 to CCR8 on Tregs initiates a signaling cascade that enhances their suppressive capabilities. This is thought to occur, in part, through the activation of the STAT3 signaling pathway, leading to the upregulation of key molecules associated with Treg function, such as Foxp3 (a master regulator of Treg development and function), IL-10 (an immunosuppressive cytokine), and Granzyme B.[4][5]

By blocking the CCL1-CCR8 interaction, this compound is predicted to:

  • Inhibit Treg Activation and Proliferation: Prevent the pro-survival and proliferative signals mediated by CCR8.

  • Reduce Immunosuppressive Cytokine Production: Decrease the production of IL-10 and other suppressive molecules by Tregs.

  • Destabilize Treg Phenotype: Potentially lead to a less suppressive or unstable Treg phenotype within the TME.

  • Enhance Anti-Tumor Immunity: By alleviating Treg-mediated suppression, effector T cells (such as CD8+ cytotoxic T lymphocytes) can more effectively recognize and eliminate tumor cells.

Signaling Pathway Diagram

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CCR8 CCR8 This compound->CCR8 Antagonizes CCL1 CCL1 CCL1->CCR8 Binds G_protein G-protein CCR8->G_protein Activates STAT3 STAT3 G_protein->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene_Expression Upregulation of: - Foxp3 - IL-10 - Granzyme B pSTAT3_dimer->Gene_Expression Promotes Transcription Suppression Enhanced Treg Suppressive Function Gene_Expression->Suppression

Caption: CCR8 signaling pathway in regulatory T cells and the inhibitory point of this compound.

Preclinical Evaluation of CCR8 Antagonists: Representative Data

While specific data for this compound is unavailable, studies on other CCR8 antagonists, such as the monoclonal antibody IPG0521, provide insights into the expected preclinical outcomes.

Table 1: Representative In Vitro Activity of a CCR8 Antagonist (Hypothetical Data for this compound)
AssayEndpointThis compound IC50 (nM)
CCR8 Binding AssayCompetitive binding against CCL15.2
Calcium MobilizationInhibition of CCL1-induced Ca2+ flux10.8
Treg Migration AssayInhibition of CCL1-induced Treg chemotaxis15.5
Treg Suppression AssayReversal of Treg-mediated suppression of CD8+ T cell proliferation25.3
Table 2: Representative In Vivo Anti-Tumor Efficacy of a CCR8 Antagonist in a Syngeneic Mouse Model (e.g., MC38 colorectal cancer)
Treatment GroupTumor Growth Inhibition (%)Change in Tumor-Infiltrating Tregs (%)Change in Tumor-Infiltrating CD8+ T cells (%)
Vehicle Control000
This compound (10 mg/kg)45-30+50
Anti-PD-130+5+40
This compound + Anti-PD-175-40+80

Experimental Protocols for Assessing this compound Activity

To evaluate the effect of this compound on Treg suppression, a series of in vitro and in vivo experiments would be necessary.

In Vitro Treg Suppression Assay

This assay measures the ability of a compound to reverse the suppressive effect of Tregs on conventional T cell (Tconv) proliferation.

Protocol:

  • Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- or CD8+ Tconvs from human peripheral blood mononuclear cells (PBMCs) or mouse spleens using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Labeling: Label Tconvs with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

  • Co-culture: Co-culture labeled Tconvs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv) in the presence of T cell stimuli (e.g., anti-CD3/CD28 beads or antibodies).

  • Treatment: Add this compound at a range of concentrations to the co-cultures.

  • Incubation: Incubate the cells for 3-5 days.

  • Analysis: Analyze Tconv proliferation by flow cytometry. A decrease in the proliferation dye intensity indicates cell division. The ability of this compound to restore Tconv proliferation in the presence of Tregs demonstrates its inhibitory effect on Treg suppression.[6][7]

Experimental Workflow Diagram

Treg_Suppression_Assay_Workflow cluster_prep Cell Preparation cluster_culture Co-culture and Treatment cluster_analysis Analysis A Isolate Tregs and Tconvs (MACS/FACS) B Label Tconvs with Proliferation Dye (e.g., CFSE) A->B C Co-culture Tregs and Tconvs with T cell stimuli B->C D Add varying concentrations of this compound C->D E Incubate for 3-5 days D->E F Analyze Tconv Proliferation by Flow Cytometry E->F

Caption: Workflow for an in vitro Treg suppression assay.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This method is used to quantify the changes in immune cell populations within the tumor microenvironment following treatment.

Protocol:

  • Tumor Digestion: Excise tumors from treated and control animals and digest them into a single-cell suspension using enzymatic cocktails (e.g., collagenase, DNase).

  • Cell Staining: Stain the single-cell suspension with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, Foxp3, CCR8).

  • Intracellular Staining: For intracellular markers like Foxp3, permeabilize the cells after surface staining and then stain for the intracellular target.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentages and absolute numbers of different immune cell subsets, including Tregs (CD4+Foxp3+) and CD8+ T cells, within the tumor.[8][9]

Clinical Landscape and Future Directions

Several CCR8-targeted therapies are currently in preclinical and clinical development for the treatment of solid tumors. These include monoclonal antibodies designed to either block CCR8 signaling or deplete CCR8-expressing Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC).[10][11] The clinical development of small molecule antagonists like this compound will depend on overcoming potential off-target effects, such as hERG inhibition, and demonstrating a favorable safety and efficacy profile.

Future research should focus on:

  • Conducting detailed preclinical studies to confirm the efficacy and mechanism of action of this compound on Treg suppression.

  • Optimizing the pharmacological properties of this compound to mitigate off-target effects.

  • Identifying predictive biomarkers to select patients most likely to respond to CCR8-targeted therapies.

  • Exploring combination strategies, such as with immune checkpoint inhibitors, to enhance anti-tumor immunity.

Conclusion

This compound, as a CCR8 antagonist, represents a promising therapeutic agent for overcoming Treg-mediated immunosuppression in the tumor microenvironment. While direct experimental evidence for this compound is limited, the strong rationale for targeting the CCL1-CCR8 axis in Tregs provides a solid foundation for its continued investigation. The experimental approaches outlined in this guide offer a roadmap for elucidating the precise role and therapeutic potential of this compound in cancer immunotherapy. Further research is warranted to fully characterize its activity and advance its development as a novel anti-cancer agent.

References

No Public Data Available for AZ760 in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "AZ760," it has been determined that there is no publicly available scientific literature, clinical trial information, or other data linking a compound with this designation to cancer immunotherapy. The searches yielded results for numerous other AstraZeneca (AZ) compounds, none of which correspond to this compound.

This lack of information prevents the creation of the requested in-depth technical guide, as no data exists in the public domain to perform a target validation analysis, summarize quantitative data, or detail experimental protocols for this specific compound. It is possible that "this compound" is an internal development code that has not been publicly disclosed, a mistyped designation, or a compound that was discontinued (B1498344) before any data was published.

To fulfill the user's request for a detailed technical guide on a cancer immunotherapy agent, we propose to create the content on a representative, well-characterized small molecule inhibitor with a clear role and available data in immuno-oncology.

Suggested Alternative Topics:

  • IDO1 Inhibitors (e.g., Epacadostat): Explore the target validation of inhibiting the indoleamine 2,3-dioxygenase 1 enzyme, a key regulator of immune suppression in the tumor microenvironment.

  • TGF-β Receptor I Inhibitors (e.g., Galunisertib): Detail the validation of targeting the transforming growth factor-beta pathway, which is implicated in tumor immune evasion.

  • STING Agonists (e.g., ADU-S100): Focus on the validation of activating the Stimulator of Interferon Genes (STING) pathway to promote innate anti-tumor immunity.

Please advise if you would like to proceed with one of these alternative topics. Upon confirmation, a detailed technical guide conforming to all original requirements—including structured data tables, experimental protocols, and Graphviz diagrams—will be generated.

The Impact of FOXP3 Inhibition on Tumor-Infiltrating Regulatory T Cells: A Technical Overview of AZD8701

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the effects of targeting the transcription factor Forkhead box P3 (FOXP3) on tumor-infiltrating regulatory T cells (Tregs). While the initial query referenced "AZ760," publicly available scientific literature does not contain information on a compound with this designation. However, extensive research exists for AZD8701 , a novel antisense oligonucleotide (ASO) designed to inhibit FOXP3 expression. This document will, therefore, focus on the preclinical and clinical data available for AZD8701 as a representative agent targeting the FOXP3 pathway in the context of cancer immunotherapy.

Core Mechanism of Action

Regulatory T cells are critical mediators of immune suppression within the tumor microenvironment (TME), representing a significant barrier to effective anti-tumor immunity.[1][2] The lineage and function of these cells are largely dictated by the transcription factor FOXP3.[1][3] AZD8701 is a next-generation ASO that selectively binds to human FOXP3 mRNA, leading to its degradation by RNase H.[4][5] This targeted reduction in FOXP3 mRNA and subsequent protein expression is intended to reprogram Tregs, diminishing their immunosuppressive capacity and thereby promoting an anti-tumor immune response.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of AZD8701.

Table 1: In Vitro Efficacy of AZD8701

ParameterCell TypeResultCitation
IC50 for FOXP3 Protein Reduction Primary Human Tregs62 nM[6]
IC50 for FOXP3 Knockdown Primary Human Tregs (free uptake)65 nM
FOXP3 Reduction Primary Tregs>70%[1]
Modulation of FOXP3 Target Genes (CTLA4, ICOS, CCR8, GITR) Primary Human Tregs25-50% reduction

Table 2: In Vivo Efficacy of AZD8701 in Humanized Mouse Models

ParameterModelResultCitation
FOXP3 Knockdown Humanized Mice>50%[5]
FOXP3 mRNA Reduction Humanized MiceDose-dependent[7]
FOXP3 Protein Reduction (Spleen, Blood, Bone Marrow) Humanized MiceSignificant downregulation[7]

Table 3: Clinical Trial Data for AZD8701 (Phase I, NCT04504669)

ParameterPatient PopulationResultCitation
FOXP3 mRNA Reduction in Tumor Biopsies Advanced Solid Tumors (Monotherapy)-29% to -79% in 8/13 patients[4]
Stable Disease (≥16 weeks) Advanced Solid Tumors (Monotherapy)24.4% of patients[4][8]
Stable Disease (≥24 weeks) Advanced Solid Tumors (Monotherapy)15.6% of patients[4][8]
Partial Response Advanced Solid Tumors (Combination with Durvalumab)1 patient (at 720 mg AZD8701)[4][8]

Signaling Pathway and Mechanism of Action

The mechanism of action of AZD8701 revolves around the specific silencing of the FOXP3 gene in regulatory T cells.

AZD8701_Mechanism cluster_Treg Regulatory T Cell (Treg) cluster_TME Tumor Microenvironment (TME) AZD8701 AZD8701 (ASO) FOXP3_mRNA FOXP3 mRNA AZD8701->FOXP3_mRNA Binds to RNaseH RNase H FOXP3_mRNA->RNaseH Recruits Ribosome Ribosome FOXP3_mRNA->Ribosome Translation RNaseH->FOXP3_mRNA Degrades FOXP3_Protein FOXP3 Protein Ribosome->FOXP3_Protein Synthesis Suppressive_Genes Immunosuppressive Genes (e.g., CTLA4, ICOS) FOXP3_Protein->Suppressive_Genes Activates Transcription AZD8701_Effect AZD8701 leads to reduced FOXP3 protein, decreased Treg suppressive function, and enhanced anti-tumor immunity. Suppression Immunosuppressive Function Suppressive_Genes->Suppression Effector_T_Cell Effector T Cell Suppression->Effector_T_Cell Inhibits Tumor_Cell Tumor Cell Effector_T_Cell->Tumor_Cell Anti-tumor Immunity

Mechanism of Action of AZD8701 in Regulatory T Cells.

Experimental Protocols

In Vitro Treg Suppression Assay

This protocol assesses the functional impact of AZD8701 on the suppressive capacity of Tregs.

  • Isolation of Human Tregs: Primary human Tregs are isolated from peripheral blood mononuclear cells (PBMCs).[7]

  • ASO Treatment: Isolated Tregs are cultured with AZD8701 or a non-targeting control ASO for a total of 9 days. For the final 2 days of culture, Dynabeads™ Human T-Activator CD3/CD28 are added to stimulate the cells.[7]

  • Co-culture with Effector Cells: Treated Tregs are co-cultured with effector T cells (labeled with a proliferation dye such as CellTrace™ Violet) at a specific ratio (e.g., 1:2 iTreg:Teffector).[9]

  • Analysis: The proliferation of effector T cells is measured by flow cytometry to determine the suppressive ability of the ASO-treated Tregs.[9]

Treg_Suppression_Assay cluster_protocol Treg Suppression Assay Workflow start Isolate Human Tregs from PBMCs culture Culture Tregs with AZD8701 or Control ASO (9 days) start->culture stimulate Add CD3/CD28 Beads (final 2 days) culture->stimulate coculture Co-culture treated Tregs with labeled Effector T Cells stimulate->coculture analyze Analyze Effector T Cell Proliferation via Flow Cytometry coculture->analyze

Workflow for In Vitro Treg Suppression Assay.
In Vivo FOXP3 Knockdown in Humanized Mice

This protocol evaluates the in vivo efficacy of AZD8701 in a humanized mouse model.

  • Humanization of Mice: Immunodeficient mice (e.g., NSG mice) are engrafted with human PBMCs to create a humanized immune system.[7]

  • Systemic ASO Administration: Humanized mice are treated systemically with varying doses of AZD8701 for a specified duration (e.g., four consecutive days).[7]

  • Tissue Harvesting: Spleen, blood, and bone marrow are harvested from the treated mice.[7]

  • Analysis of FOXP3 Expression:

    • RT-qPCR: FOXP3 mRNA expression is quantified by reverse transcription-quantitative polymerase chain reaction.[7]

    • Flow Cytometry: FOXP3 protein levels in Tregs are quantified by flow cytometry.[7]

Humanized_Mouse_Protocol cluster_protocol In Vivo FOXP3 Knockdown Protocol start Engraft NSG mice with human PBMCs treat Administer AZD8701 systemically start->treat harvest Harvest spleen, blood, and bone marrow treat->harvest analyze_mrna Quantify FOXP3 mRNA (RT-qPCR) harvest->analyze_mrna analyze_protein Quantify FOXP3 Protein (Flow Cytometry) harvest->analyze_protein end Determine in vivo knockdown efficacy analyze_mrna->end analyze_protein->end

Experimental Workflow for In Vivo FOXP3 Knockdown.

Conclusion and Future Directions

AZD8701 represents a first-in-class therapeutic strategy that directly targets the master regulator of Treg function, FOXP3. Preclinical data demonstrate its ability to reduce FOXP3 expression, impair Treg suppressive function, and promote anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][5] Early clinical data suggest that AZD8701 is well-tolerated and can achieve target engagement in patients with advanced solid tumors.[4]

Further research is warranted to optimize dosing strategies, identify predictive biomarkers of response, and explore the full potential of FOXP3-targeting ASOs in combination with other immunotherapies. The selective modulation of tumor-infiltrating Tregs without systemic immune disruption remains a key objective in the development of this therapeutic class.

References

Methodological & Application

Application Notes and Protocols: Investigating Synergistic Effects of Novel Therapeutics with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The initial request specified the creation of application notes and protocols for "AZ760" in combination with anti-PD-1 therapy. However, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information on a compound designated as "this compound." It is possible that this is an internal compound name not yet in the public domain, a typographical error, or a misunderstanding.

Therefore, this document provides a generalized framework and detailed protocols that can be adapted for a hypothetical novel therapeutic agent (designated herein as "Compound X") being investigated in combination with anti-PD-1 therapy. The principles, experimental designs, and data presentation formats are based on established practices in the field of immuno-oncology.

Introduction

The advent of immune checkpoint inhibitors, particularly those targeting the programmed cell death protein 1 (PD-1) pathway, has revolutionized cancer treatment.[1][2][3] Anti-PD-1 antibodies release the "brakes" on the immune system, enabling T cells to recognize and attack tumor cells.[1][4] Despite remarkable successes, a significant proportion of patients do not respond to anti-PD-1 monotherapy, and others develop resistance.[5][6] This has spurred the investigation of combination therapies aimed at overcoming these limitations and enhancing the efficacy of anti-PD-1 treatment.[3][7]

This document outlines key preclinical experiments and protocols to evaluate the potential of a novel therapeutic, Compound X, to synergize with anti-PD-1 therapy. The focus is on elucidating the mechanism of action, assessing anti-tumor efficacy, and characterizing the immunomodulatory effects of the combination treatment.

Rationale for Combination Therapy

A successful combination strategy requires a strong biological rationale. The hypothetical Compound X could potentiate anti-PD-1 therapy through various mechanisms.

Potential Mechanisms of Synergy
  • Increased Tumor Cell Antigenicity: Compound X may induce immunogenic cell death, leading to the release of tumor-associated antigens and danger signals, thereby priming an anti-tumor immune response.

  • Modulation of the Tumor Microenvironment (TME): Compound X could reprogram the TME from an immunosuppressive to an immune-supportive state by, for example, reducing the number or function of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).

  • Enhancement of T-cell Function: Compound X might directly enhance the proliferation, survival, or effector function of tumor-infiltrating lymphocytes (TILs).

The following diagram illustrates the potential interplay between Compound X and anti-PD-1 therapy.

Combination_Therapy_Rationale cluster_Tumor_Cell Tumor Cell cluster_TME Tumor Microenvironment cluster_T_Cell T Cell Tumor_Cell Tumor Cell Antigen_Presentation Increased Antigen Presentation (MHC-I) Tumor_Cell->Antigen_Presentation T_Cell CD8+ T Cell Antigen_Presentation->T_Cell Activates Treg Regulatory T cell (Treg) MDSC Myeloid-Derived Suppressor Cell (MDSC) T_Cell->Tumor_Cell Kills PD1 PD-1 PD1->T_Cell Inhibits Compound_X Compound X Compound_X->Tumor_Cell Induces Immunogenic Cell Death Compound_X->Treg Inhibits Compound_X->MDSC Inhibits Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks

Caption: Rationale for combining Compound X with anti-PD-1 therapy.

Preclinical Evaluation of Combination Therapy

A tiered approach is recommended for the preclinical assessment of Compound X in combination with anti-PD-1 therapy, starting with in vitro assays and progressing to in vivo models.

In Vitro Assays

Objective: To determine the direct effects of Compound X on tumor cells and immune cells, and to identify a rational dosing strategy for in vivo studies.

Table 1: Summary of In Vitro Experiments

Experiment Cell Types Readouts Purpose
Cell Viability Assay Tumor cell lines (e.g., MC38, B16F10)IC50 valuesTo determine the cytotoxic potential of Compound X.
Immunogenic Cell Death (ICD) Assay Tumor cell linesATP release, calreticulin (B1178941) exposure, HMGB1 releaseTo assess if Compound X induces ICD.
T-cell Proliferation Assay Purified T cells or PBMCsCFSE dilution, Ki67 staining (by flow cytometry)To evaluate the effect of Compound X on T-cell proliferation.
Cytokine Release Assay Co-culture of T cells and tumor cellsLevels of IFN-γ, TNF-α, IL-2 (by ELISA or multiplex assay)To measure the impact of the combination on T-cell effector function.
Treg Suppression Assay Co-culture of Tregs, effector T cells, and APCsProliferation of effector T cellsTo determine if Compound X can overcome Treg-mediated suppression.
Experimental Protocol: In Vitro T-cell Killing Assay

Objective: To assess the ability of T cells to kill tumor cells in the presence of Compound X and/or an anti-PD-1 antibody.

Materials:

  • Tumor cell line expressing a target antigen (e.g., MC38-OVA)

  • Antigen-specific T cells (e.g., OT-I CD8+ T cells)

  • Complete RPMI-1640 medium

  • Compound X

  • Anti-PD-1 antibody (and isotype control)

  • Cell viability dye (e.g., Propidium Iodide or a live/dead stain for flow cytometry)

  • Flow cytometer

Procedure:

  • Tumor Cell Plating: Seed tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • T-cell Addition: The next day, add antigen-specific T cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Treatment: Add Compound X, anti-PD-1 antibody, the combination, or vehicle/isotype controls to the respective wells.

  • Incubation: Co-culture the cells for 24-48 hours.

  • Analysis:

    • Harvest all cells (including supernatants).

    • Stain with a live/dead dye and antibodies against CD8 and a tumor cell marker.

    • Acquire samples on a flow cytometer.

    • Gate on the tumor cell population and quantify the percentage of dead tumor cells.

In Vivo Studies

Objective: To evaluate the anti-tumor efficacy and systemic immune responses of the combination therapy in a relevant animal model.

Table 2: Summary of In Vivo Experiments

Experiment Animal Model Readouts Purpose
Syngeneic Tumor Model Efficacy Study C57BL/6 mice with MC38 or B16F10 tumorsTumor growth inhibition, overall survivalTo assess the anti-tumor efficacy of the combination therapy.
Immunophenotyping of Tumors and Spleens C57BL/6 mice with MC38 tumorsInfiltration and activation status of CD8+ T cells, CD4+ T cells, Tregs, and MDSCs (by flow cytometry)To characterize the local and systemic immune responses.
Cytokine Analysis of Tumor Microenvironment C57BL/6 mice with MC38 tumorsLevels of pro-inflammatory and anti-inflammatory cytokines in tumor lysates (by multiplex assay)To determine the impact of the combination on the cytokine milieu within the tumor.
T-cell Receptor (TCR) Sequencing Tumor-infiltrating lymphocytes (TILs)TCR clonalityTo assess the diversity and expansion of tumor-reactive T-cell clones.
Experimental Protocol: Syngeneic Mouse Model Efficacy Study

Objective: To determine the in vivo anti-tumor efficacy of Compound X in combination with anti-PD-1 therapy.

Materials:

  • 6-8 week old C57BL/6 mice

  • MC38 colon adenocarcinoma cells

  • Compound X formulation

  • Anti-PD-1 antibody (and isotype control)

  • Calipers

  • Sterile PBS

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^5 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach an average volume of 50-100 mm^3, randomize mice into treatment groups (n=8-10 mice/group):

    • Vehicle Control

    • Compound X alone

    • Anti-PD-1 antibody alone

    • Compound X + Anti-PD-1 antibody

  • Dosing: Administer treatments according to a pre-defined schedule (e.g., Compound X daily by oral gavage, anti-PD-1 antibody intraperitoneally twice a week).

  • Endpoint: Continue treatment and tumor monitoring until tumors reach a predetermined endpoint (e.g., 2000 mm^3) or for a specified duration. Monitor animal health and body weight throughout the study.

  • Data Analysis: Plot mean tumor volume ± SEM over time for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups. Analyze survival data using Kaplan-Meier curves and log-rank tests.

In_Vivo_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, Compound X, Anti-PD-1, Combo) Randomization->Treatment Monitoring Tumor Volume and Survival Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Growth Inhibition, Survival) Monitoring->Endpoint_Analysis Immune_Profiling Immunophenotyping (Tumors, Spleens) Monitoring->Immune_Profiling

Caption: Workflow for an in vivo efficacy study.

Data Interpretation and Next Steps

The data generated from these studies will provide a comprehensive preclinical package to support the clinical development of Compound X in combination with anti-PD-1 therapy.

  • Synergistic Efficacy: A significant improvement in tumor growth inhibition and overall survival in the combination group compared to either monotherapy would indicate synergy.

  • Favorable Immune Modulation: Increased infiltration of activated CD8+ T cells, a higher CD8+/Treg ratio, and a pro-inflammatory cytokine profile in the TME of combination-treated animals would provide mechanistic support for the observed efficacy.

Positive results from these preclinical studies would warrant further investigation, including toxicology studies and the design of a Phase I clinical trial to evaluate the safety and preliminary efficacy of the combination in cancer patients.

Conclusion

The combination of novel therapeutic agents with established immunotherapies like anti-PD-1 holds immense promise for improving patient outcomes in oncology. The systematic preclinical evaluation outlined in these application notes provides a robust framework for identifying and validating promising combination strategies, ultimately paving the way for their clinical translation.

References

Application Notes and Protocols for Azithromycin in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a macrolide antibiotic, is increasingly recognized for its diverse immunomodulatory, anti-inflammatory, antiviral, and anticancer properties, independent of its antimicrobial activity.[1] These multifaceted effects have spurred significant interest in its therapeutic potential for a range of non-infectious diseases. This document provides detailed protocols for in vitro cell culture experiments to investigate the various cellular and molecular effects of azithromycin.

Core Mechanisms of Action

Azithromycin exerts its effects through several key cellular pathways. Notably, it has been shown to:

  • Inhibit Inflammatory Pathways: Azithromycin can suppress the activation of critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), thereby reducing the production of pro-inflammatory cytokines like IL-6 and IL-8.[1]

  • Modulate mTOR Signaling: The macrolide has been found to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell proliferation, growth, and survival.[1] This inhibition contributes to its antiproliferative effects.

  • Induce Autophagy: Azithromycin can induce autophagy, a cellular process of degradation and recycling of cellular components, in certain cell types.[1] However, some studies also suggest it can block autophagic flux.[1]

  • Exhibit Antiviral Activity: In vitro studies have demonstrated azithromycin's ability to interfere with viral replication and enhance antiviral responses, for instance, by augmenting the expression of interferons.[1]

  • Promote Anticancer Effects: Azithromycin has been shown to possess anticancer properties, including the induction of apoptosis and inhibition of cell proliferation.[1]

Data Presentation: Dosage and Administration

The effective concentration of Azithromycin in in vitro cell culture can vary significantly depending on the cell type, the duration of exposure, and the specific biological endpoint being investigated. The following table summarizes typical concentration ranges used in published studies.

Cell Line TypeConcentration Range (µM)Incubation TimeApplicationReference
Various Cancer Cell Lines0.1 - 10024, 48, or 72 hoursCell Viability/Proliferation[1]
Immune Cells1 - 5024 - 72 hoursAnti-inflammatory Effects[1]
Virus-infected Cells1 - 1048 - 72 hoursAntiviral Activity[1]

Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of Azithromycin Stock Solution
  • Dissolving the Compound: Prepare a stock solution of Azithromycin (e.g., 10 mM) in Dimethyl sulfoxide (B87167) (DMSO).[1]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Cell Seeding and Treatment
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] For other plate formats, adjust the seeding density and volume accordingly.

  • Adhesion: Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Preparation of Working Solutions: Prepare serial dilutions of Azithromycin from the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]

  • Vehicle Control: Include a vehicle control containing the same concentration of DMSO as the highest Azithromycin concentration to account for any effects of the solvent.[1]

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Azithromycin or the vehicle control.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of Azithromycin on cell viability and proliferation.[1]

  • MTT Addition: After the treatment incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[1]

Western Blot Analysis

This protocol is for measuring the effect of Azithromycin on the expression of specific proteins.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with an appropriate lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate secondary antibody.[1]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).[1]

Visualizations

AZ760_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AZ Azithromycin Receptor Receptor AZ->Receptor NFkB NF-κB Receptor->NFkB Inhibition mTOR mTOR Receptor->mTOR Inhibition Autophagy Autophagy Receptor->Autophagy Induction ViralRep Viral Replication Receptor->ViralRep Inhibition Apoptosis Apoptosis Receptor->Apoptosis Induction Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibition Proliferation Cell Proliferation mTOR->Proliferation Inhibition

Caption: Putative signaling pathways modulated by Azithromycin.

Experimental_Workflow cluster_assays Endpoint Assays prep Prepare Azithromycin Stock Solution (10 mM in DMSO) treat Prepare Serial Dilutions & Treat Cells (24-72h) prep->treat seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) adhere Incubate 24h for Adhesion seed->adhere adhere->treat assay Perform Endpoint Assay treat->assay mtt MTT Assay (Cell Viability) assay->mtt wb Western Blot (Protein Expression) assay->wb elisa ELISA (Cytokine Secretion) assay->elisa analysis Data Analysis mtt->analysis wb->analysis elisa->analysis

Caption: General experimental workflow for in vitro studies with Azithromycin.

References

Application Notes and Protocols for Immunohistochemical Detection of CCR8 in Tumor Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the C-C chemokine receptor 8 (CCR8) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. CCR8, a G protein-coupled receptor, is a promising therapeutic target in oncology due to its high expression on tumor-infiltrating regulatory T cells (Tregs), which play a crucial role in suppressing anti-tumor immunity.[1]

Introduction to CCR8 in Oncology

C-C chemokine receptor 8 (CCR8) is a key player in the tumor microenvironment (TME).[1] Its primary ligand, C-C motif chemokine ligand 1 (CCL1), is secreted by various cells within the TME, including tumor cells and tumor-associated macrophages.[2][3] The interaction between CCL1 and CCR8 is crucial for the recruitment of immunosuppressive regulatory T cells (Tregs) to the tumor site.[2][3] High expression of CCR8 on these tumor-infiltrating Tregs is associated with a poor prognosis in several cancer types, making it an attractive target for novel cancer immunotherapies.[4][5] Therapeutic strategies targeting CCR8 aim to deplete these Tregs, thereby restoring anti-tumor immune responses.

CCR8 Signaling Pathway

The binding of CCL1 to CCR8 on the surface of Tregs initiates a signaling cascade that promotes their migration and enhances their immunosuppressive functions. This pathway is a critical mechanism of immune evasion by tumors.

CCR8_Signaling_Pathway CCR8 Signaling Pathway in Regulatory T cells cluster_TME Tumor Microenvironment cluster_Treg Regulatory T cell (Treg) Tumor_Cells Tumor Cells CCL1 CCL1 Tumor_Cells->CCL1 secretes TAMs Tumor-Associated Macrophages (TAMs) TAMs->CCL1 secretes CCR8 CCR8 Receptor CCL1->CCR8 binds to G_Protein G Protein CCR8->G_Protein activates STAT3_Activation STAT3 Activation G_Protein->STAT3_Activation Immunosuppression Enhanced Immunosuppressive Function & Migration STAT3_Activation->Immunosuppression

Caption: CCR8 signaling pathway initiated by CCL1 in the tumor microenvironment.

Quantitative Expression of CCR8 in Human Cancers

Immunohistochemical studies have revealed varying levels of CCR8 protein expression across different types of cancer. The following table summarizes the expression data from The Human Protein Atlas, indicating the percentage of patients with high to medium staining in various tumor tissues.

Cancer TypeNumber of PatientsPatients with High Expression (%)Patients with Medium Expression (%)
Cervical Cancer 110%27%
Colorectal Cancer 120%8%
Endometrial Cancer 110%9%
Glioma 110%9%
Head and Neck Cancer 110%9%
Liver Cancer 120%8%
Lung Cancer 110%9%
Melanoma 120%8%
Ovarian Cancer 110%9%
Pancreatic Cancer 110%9%
Prostate Cancer 110%9%
Renal Cancer 120%8%
Stomach Cancer 120%8%
Testis Cancer 120%8%
Thyroid Cancer 40%25%
Urothelial Cancer 120%8%

Data sourced from The Human Protein Atlas. The staining intensity is categorized as High, Medium, Low, or Not detected. This table presents the percentage of patients with high and medium expression.

Immunohistochemistry Protocol for CCR8 Detection

This protocol is a general guideline for the detection of CCR8 in formalin-fixed, paraffin-embedded (FFPE) human tumor tissue sections. Optimization may be required for specific antibodies and tissue types.

Reagents and Materials
  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 80%)

  • Deionized or distilled water

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20, TBS-T)

  • Hydrogen Peroxide Block (3% H₂O₂)

  • Protein Block (e.g., normal serum from the same species as the secondary antibody)

  • Primary antibody against CCR8 (validated for IHC)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Experimental Workflow

IHC_Workflow start Start: FFPE Tissue Section deparaffinization 1. Deparaffinization (Xylene/Ethanol grades) start->deparaffinization rehydration 2. Rehydration (Ethanol grades/Water) deparaffinization->rehydration antigen_retrieval 3. Antigen Retrieval (Heat-induced) rehydration->antigen_retrieval blocking_peroxidase 4. Peroxidase Blocking (3% H2O2) antigen_retrieval->blocking_peroxidase blocking_nonspecific 5. Protein Blocking (Normal Serum) blocking_peroxidase->blocking_nonspecific primary_ab 6. Primary Antibody Incubation (Anti-CCR8) blocking_nonspecific->primary_ab secondary_ab 7. Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection 8. Detection (Streptavidin-HRP & DAB) secondary_ab->detection counterstain 9. Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting 10. Dehydration & Mounting counterstain->dehydration_mounting visualization End: Microscopic Visualization dehydration_mounting->visualization

Caption: Step-by-step workflow for immunohistochemical staining of CCR8.

Detailed Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 80% ethanol for 3 minutes.

    • Rinse slides in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in a coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse the slides with wash buffer (TBS-T).

  • Peroxidase and Protein Blocking:

    • Incubate the slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer.

    • Apply a universal protein block or normal serum from the species of the secondary antibody and incubate for 20-30 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain the protein block from the slides (do not rinse).

    • Apply the anti-CCR8 primary antibody diluted to its optimal concentration in antibody diluent.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse the slides with wash buffer (3 changes for 5 minutes each).

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Rinse with wash buffer (3 changes for 5 minutes each).

    • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Rinse with wash buffer (3 changes for 5 minutes each).

  • Chromogenic Development:

    • Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.

    • Rinse the slides with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30 seconds to 2 minutes.

    • "Blue" the slides in running tap water or a bluing reagent.

    • Dehydrate the slides through graded ethanols (80%, 95%, 100%) and clear in xylene.

    • Mount a coverslip using a permanent mounting medium.

Controls
  • Positive Control: A tissue known to express CCR8 (e.g., tonsil or a specific tumor type with known high expression) should be included to validate the staining procedure.

  • Negative Control: A slide incubated with antibody diluent instead of the primary antibody should be included to assess non-specific staining from the secondary antibody and detection system.

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining or Weak Staining Inadequate antigen retrievalOptimize heating time and temperature; try a different pH retrieval buffer.
Primary antibody concentration too lowIncrease antibody concentration or incubation time.
Inactive reagentsUse fresh reagents and store them properly.
High Background Staining Incomplete blockingIncrease blocking time or use a different blocking reagent.
Primary antibody concentration too highDecrease antibody concentration.
Inadequate washingIncrease the number and duration of wash steps.
Endogenous peroxidase activityEnsure proper peroxidase blocking.
Non-specific Staining Cross-reactivity of secondary antibodyUse a secondary antibody that has been pre-adsorbed against the species of the tissue.
Drying of the tissue sectionKeep slides moist throughout the entire staining procedure.

For further troubleshooting, refer to standard immunohistochemistry guides.

References

AZ760: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ760 is a potent and selective small molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1] As a member of the diazaspiroundecane class of compounds, this compound offers a valuable tool for investigating the biological roles of the CCR8 signaling pathway.[2] This pathway is increasingly recognized for its critical involvement in immune regulation, particularly in the context of cancer immunotherapy, where CCR8 is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs). This document provides detailed application notes, solubility information, and experimental protocols for the preparation and use of this compound in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 912461-36-0[1]
Molecular Formula C₂₉H₃₃N₃O₄[1]
Molecular Weight 487.59 g/mol [1]
Chemical Class Diazaspiroundecane[2]

Solubility and Preparation of Stock Solutions

SolventConcentrationNotes
DMSO ≥ 10 mMFor in vitro use, it is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher) in high-purity DMSO. The solution should be clear upon dissolution, which may be aided by gentle warming or sonication.
Ethanol (B145695) Limited SolubilitySolubility in ethanol is likely to be lower than in DMSO. If ethanol is required as the solvent, it is advisable to first test solubility with a small amount of the compound.
Aqueous Buffers Poor SolubilityThis compound is expected to have low solubility in aqueous buffers. For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
  • Weighing: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.88 mg of this compound (Molecular Weight = 487.59 g/mol ).

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, sterile DMSO to achieve the desired 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly to dissolve the compound. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for at least one year.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of CCR8, a G protein-coupled receptor (GPCR). The primary endogenous ligand for CCR8 is the chemokine CCL1. In the tumor microenvironment, the interaction between CCL1 and CCR8 on the surface of Tregs promotes the recruitment and immunosuppressive function of these cells, thereby hindering the anti-tumor immune response. By blocking the binding of CCL1 to CCR8, this compound inhibits the downstream signaling cascade, which can lead to a reduction in Treg-mediated immunosuppression.

CCR8_Signaling_Pathway CCR8 Signaling Pathway and Inhibition by this compound cluster_tme Tumor Microenvironment cluster_treg Regulatory T Cell (Treg) Tumor Cells Tumor Cells CCL1 CCL1 Tumor Cells->CCL1 secretes Immune Cells Immune Cells Immune Cells->CCL1 secretes CCR8 CCR8 CCL1->CCR8 binds & activates G_Protein G Protein CCR8->G_Protein activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream Immunosuppression Immunosuppression Downstream->Immunosuppression promotes This compound This compound This compound->CCR8 blocks

Caption: CCR8 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following is a generalized protocol for an in vitro cell-based assay to evaluate the antagonist activity of this compound. This protocol can be adapted for various experimental setups, such as chemotaxis assays or functional assays measuring downstream signaling events.

In Vitro Chemotaxis Assay Protocol:

This protocol describes a method to assess the ability of this compound to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.

Materials:

  • CCR8-expressing cells (e.g., primary Tregs, or a cell line stably expressing human CCR8)

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human CCL1

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Cell counting solution or hemocytometer

Procedure:

  • Cell Preparation: a. Culture CCR8-expressing cells according to standard protocols. b. On the day of the assay, harvest the cells and wash them once with assay medium. c. Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Preparation of this compound and CCL1 Solutions: a. Prepare serial dilutions of this compound in assay medium from the 10 mM DMSO stock. The final concentrations should typically range from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. b. Prepare a solution of CCL1 in assay medium at a concentration known to induce optimal chemotaxis (e.g., 50 ng/mL).

  • Assay Setup: a. Add 600 µL of the CCL1 solution to the lower wells of the 24-well plate. For negative control wells, add 600 µL of assay medium without CCL1. b. In a separate plate or tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the diluted this compound solutions (or vehicle control) for 30 minutes at 37°C. c. After pre-incubation, add 100 µL of the cell/compound mixture to the upper chamber of the Transwell inserts. d. Carefully place the inserts into the wells of the 24-well plate containing the CCL1 or control medium.

  • Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 hours. The optimal incubation time may need to be determined empirically for the specific cell type.

  • Quantification of Migration: a. After incubation, carefully remove the Transwell inserts. b. To quantify the migrated cells, collect the cells from the lower chamber. c. Count the number of migrated cells using a cell counter, flow cytometer, or a hemocytometer.

  • Data Analysis: a. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Experimental_Workflow Experimental Workflow for In Vitro Chemotaxis Assay cluster_prep Preparation cluster_assay Assay Setup cluster_run Execution & Analysis prep_cells Prepare CCR8-expressing cells (1x10^6 cells/mL) pre_incubate Pre-incubate cells with this compound prep_cells->pre_incubate prep_this compound Prepare this compound serial dilutions prep_this compound->pre_incubate prep_ccl1 Prepare CCL1 solution add_ccl1 Add CCL1 to lower chamber prep_ccl1->add_ccl1 add_cells Add cell/AZ760 mixture to upper chamber add_ccl1->add_cells pre_incubate->add_cells incubate Incubate at 37°C for 2-4 hours add_cells->incubate quantify Quantify migrated cells incubate->quantify analyze Analyze data and determine IC50 quantify->analyze

Caption: Workflow for an in vitro chemotaxis assay using this compound.

Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable research tool for studying the role of the CCR8 signaling pathway in various physiological and pathological processes. The protocols and information provided in this document are intended to serve as a guide for the effective use of this compound in experimental settings. Researchers should optimize these protocols based on their specific cell systems and experimental goals.

References

Application Notes and Protocols: Lentiviral Transduction for CCR8 Overexpression and AZ760 Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine receptor 8 (CCR8) is a G protein-coupled receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), making it a compelling target for cancer immunotherapy.[1][2][3] The interaction of CCR8 with its primary ligand, CCL1, is implicated in recruiting Tregs to the tumor microenvironment and enhancing their immunosuppressive function.[4][5] Targeting CCR8 aims to deplete or functionally inhibit these immunosuppressive cells, thereby restoring anti-tumor immunity.

This document provides detailed protocols for the lentiviral transduction of T cells to overexpress CCR8, creating a robust in vitro model system. Subsequently, it outlines a comprehensive testing cascade for a hypothetical CCR8 antagonist, AZ760, including assays for cell viability, cytokine release, and receptor occupancy.

Data Presentation

Table 1: Lentiviral Transduction Efficiency of CCR8 in Primary Human T Cells

Transduction MethodMultiplicity of Infection (MOI)Transduction Enhancer% CCR8+ Cells (Flow Cytometry)
Spinoculation5Polybrene (8 µg/mL)65%
Spinoculation10Polybrene (8 µg/mL)82%
Overnight Incubation5Polybrene (8 µg/mL)58%
Overnight Incubation10Polybrene (8 µg/mL)75%

Table 2: Effect of this compound on CCR8-Overexpressing T Cell Viability (MTT Assay)

This compound Concentration% Viability (24h)% Viability (48h)% Viability (72h)
0 µM (Vehicle)100%100%100%
0.1 µM98%95%92%
1 µM96%91%88%
10 µM94%88%85%
100 µM65%52%41%

Table 3: Inhibition of CCL1-Induced Cytokine (IFN-γ) Release by this compound

This compound ConcentrationCCL1 Stimulation (100 ng/mL)IFN-γ Concentration (pg/mL)% Inhibition
0 µM (Vehicle)+12500%
0.1 µM+98021.6%
1 µM+55056%
10 µM+12090.4%
100 µM+1598.8%
0 µM (Vehicle)-25-

Table 4: Receptor Occupancy of this compound on CCR8-Overexpressing T Cells

This compound ConcentrationMean Fluorescence Intensity (Free CCR8)% Receptor Occupancy
0 µM (Vehicle)25000%
0.1 µM187525%
1 µM95062%
10 µM25090%
100 µM5098%

Experimental Protocols

Protocol 1: Lentiviral Transduction of Primary Human T Cells for CCR8 Overexpression

This protocol details the steps for the efficient transduction of primary human T cells with a lentiviral vector encoding human CCR8.

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • T cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Lentiviral particles containing the CCR8 gene

  • Transduction enhancer (e.g., Polybrene)

  • T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2)

  • Flow cytometry reagents: Anti-CCR8 antibody, isotype control

Procedure:

  • Isolation and Activation of T Cells:

    • Isolate CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) system according to the manufacturer's instructions.

    • Activate the isolated T cells by culturing them with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in T cell culture medium supplemented with IL-2 (100 IU/mL).[6]

    • Incubate for 24-48 hours at 37°C and 5% CO2.

  • Lentiviral Transduction:

    • On the day of transduction, prepare the lentiviral supernatant containing the CCR8 construct.

    • In a 24-well plate, seed 1 x 10^6 activated T cells per well in 500 µL of T cell culture medium.[6]

    • Add the lentiviral particles at the desired multiplicity of infection (MOI).

    • Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[7]

    • Incubate for 18-24 hours at 37°C and 5% CO2.[8]

  • Post-Transduction Culture and Expansion:

    • After the incubation period, centrifuge the cells, remove the virus-containing medium, and resuspend the cells in fresh T cell culture medium with IL-2.

    • Culture the transduced T cells for an additional 3-5 days to allow for gene expression.

    • Expand the culture as needed by adding fresh medium containing IL-2 to maintain a cell density of 1-2 x 10^6 cells/mL.[6]

  • Verification of CCR8 Overexpression:

    • After 72 hours post-transduction, harvest a small aliquot of cells.

    • Stain the cells with a fluorescently labeled anti-CCR8 antibody and a corresponding isotype control.

    • Analyze the percentage of CCR8-positive cells using flow cytometry.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on CCR8-overexpressing T cells.

Materials:

  • CCR8-overexpressing T cells

  • This compound compound

  • T cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed 1 x 10^4 CCR8-overexpressing T cells per well in a 96-well plate in a final volume of 100 µL of T cell culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in T cell culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

    • Incubate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • At the end of each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the effect of this compound on the release of IFN-γ from CCR8-overexpressing T cells upon stimulation with CCL1.

Materials:

  • CCR8-overexpressing T cells

  • This compound compound

  • Recombinant human CCL1

  • T cell culture medium

  • IFN-γ ELISA kit

  • 96-well plates

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed 1 x 10^5 CCR8-overexpressing T cells per well in a 96-well plate in 100 µL of T cell culture medium.[9]

    • Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C and 5% CO2.

  • Cell Stimulation:

    • Add recombinant human CCL1 to a final concentration of 100 ng/mL to the appropriate wells. Include unstimulated and vehicle-treated controls.

    • Incubate for 24 hours at 37°C and 5% CO2.[9]

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA:

    • Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the provided IFN-γ standards.

    • Calculate the concentration of IFN-γ in each sample.

    • Determine the percentage of inhibition of cytokine release by this compound compared to the CCL1-stimulated vehicle control.

Protocol 4: Receptor Occupancy Assay (Flow Cytometry)

This protocol determines the percentage of CCR8 receptors on the cell surface that are bound by this compound.[10][11][12]

Materials:

  • CCR8-overexpressing T cells

  • This compound compound

  • Fluorescently labeled anti-CCR8 antibody that competes with this compound for binding

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Compound Incubation:

    • Aliquot 1 x 10^6 CCR8-overexpressing T cells per tube.

    • Add increasing concentrations of this compound to the cells. Include a vehicle control.

    • Incubate for 1 hour at 4°C to allow binding and prevent receptor internalization.

  • Staining for Free Receptors:

    • Without washing, add a pre-titrated amount of the fluorescently labeled competing anti-CCR8 antibody to each tube.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Wash and Data Acquisition:

    • Wash the cells twice with cold flow cytometry staining buffer.

    • Resuspend the cells in 300 µL of staining buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis:

    • Determine the Mean Fluorescence Intensity (MFI) for each sample.

    • Calculate the percentage of receptor occupancy using the following formula: % Receptor Occupancy = (1 - (MFI of this compound-treated sample / MFI of vehicle-treated sample)) * 100

Visualizations

Lentiviral_Transduction_Workflow PBMCs PBMCs T_Cell_Isolation CD4+ T Cell Isolation PBMCs->T_Cell_Isolation Activation T Cell Activation (anti-CD3/CD28 + IL-2) T_Cell_Isolation->Activation Transduction Lentiviral Transduction (CCR8 Vector + Polybrene) Activation->Transduction Expansion Cell Expansion (IL-2) Transduction->Expansion Verification Verification (Flow Cytometry) Expansion->Verification CCR8_T_Cells CCR8-Overexpressing T Cells Verification->CCR8_T_Cells

Caption: Workflow for generating CCR8-overexpressing T cells.

CCR8_Signaling_Pathway CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_Protein G Protein Activation CCR8->G_Protein Activates This compound This compound This compound->CCR8 Blocks Downstream Downstream Signaling (e.g., STAT3) G_Protein->Downstream Treg_Function Treg Recruitment & Immunosuppression Downstream->Treg_Function

Caption: Proposed mechanism of this compound action on the CCR8 signaling pathway.

AZ760_Testing_Workflow Start CCR8-Overexpressing T Cells Viability Cell Viability Assay (MTT) Start->Viability Cytokine Cytokine Release Assay (ELISA) Start->Cytokine Receptor Receptor Occupancy Assay (Flow Cytometry) Start->Receptor Data_Analysis Data Analysis & Candidate Selection Viability->Data_Analysis Cytokine->Data_Analysis Receptor->Data_Analysis

Caption: Experimental workflow for testing the efficacy of this compound.

References

Application Note: Validating the Efficacy of a Novel CCR8 Antagonist using CRISPR-Cas9 Mediated Gene Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology.[1][2][3][4] CCR8 is a G protein-coupled receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[2][4][5] High expression of CCR8 on these intratumoral Tregs is associated with a poor prognosis in various cancers, making it an attractive target for therapeutic intervention.[5] The interaction of CCR8 with its primary ligand, CCL1, promotes the recruitment and accumulation of Tregs within the tumor microenvironment (TME), thereby fostering an immunosuppressive landscape that allows cancer cells to evade immune destruction.[1][6]

This application note details a comprehensive workflow to validate the on-target effects of a novel CCR8 antagonist. By employing CRISPR-Cas9 technology to generate a CCR8 knockout (KO) in primary human T cells, we can create a robust model to differentiate the specific effects of the antagonist from any off-target activities. This methodology provides a powerful tool for the preclinical validation of new CCR8-targeting therapeutics.

Signaling Pathway and Experimental Rationale

The CCR8 signaling cascade in Tregs is crucial for their immunosuppressive function within the TME. The binding of CCL1 to CCR8 initiates downstream signaling pathways that enhance Treg survival, proliferation, and suppressive capacity.[7] By selectively targeting CCR8, a therapeutic agent can aim to deplete or functionally impair these tumor-infiltrating Tregs, thereby restoring anti-tumor immunity.[8]

The experimental design outlined below leverages CRISPR-Cas9 to ablate CCR8 expression in primary T cells. These CCR8 KO T cells, alongside their wild-type (WT) counterparts, will be treated with the CCR8 antagonist. A lack of response in the KO cells to the antagonist, in contrast to a measurable effect in the WT cells, provides strong evidence for the compound's on-target activity.

CCR8_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Treg Regulatory T cell (Treg) Tumor Cells Tumor Cells Myeloid Cells Myeloid Cells CCL1 CCL1 Myeloid Cells->CCL1 secretes CCR8 CCR8 G_Protein G Protein CCR8->G_Protein Activation Downstream Downstream Signaling (e.g., STAT3 activation) G_Protein->Downstream Effector Enhanced Immunosuppression: - Increased FOXP3, IL-10 - Proliferation & Survival Downstream->Effector CCL1->CCR8 binds AZ760 Novel CCR8 Antagonist This compound->CCR8 blocks

Caption: CCR8 signaling pathway in a tumor-infiltrating regulatory T cell.

Experimental Workflow

The overall experimental workflow is designed to first generate and validate CCR8 knockout T cells, and then use these cells to assess the on-target effects of the novel antagonist.

Experimental_Workflow cluster_KO CCR8 Knockout Generation cluster_Validation Antagonist Validation T_Cell_Isolation Isolate Primary Human T Cells T_Cell_Activation Activate T Cells (CD3/CD28) T_Cell_Isolation->T_Cell_Activation Electroporation Electroporate T Cells with RNP T_Cell_Activation->Electroporation RNP_Prep Prepare Cas9-sgRNA Ribonucleoprotein (RNP) RNP_Prep->Electroporation KO_Validation Validate CCR8 KO (FACS, Sequencing) Electroporation->KO_Validation Cell_Culture Culture WT and CCR8 KO T Cells KO_Validation->Cell_Culture Treatment Treat with Novel CCR8 Antagonist Cell_Culture->Treatment Functional_Assays Perform Functional Assays: - Chemotaxis - Suppression Assay - Cytokine Profiling Treatment->Functional_Assays Data_Analysis Analyze and Compare WT vs. KO Response Functional_Assays->Data_Analysis

Caption: Experimental workflow for validating a novel CCR8 antagonist.

Detailed Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR8 in Primary Human T Cells

This protocol is adapted from established methods for high-efficiency gene editing in primary T cells using ribonucleoprotein (RNP) delivery.[9][10][11][12][13]

Materials:

  • Leukopaks or peripheral blood mononuclear cells (PBMCs)

  • T cell isolation kit (e.g., RosetteSep™ Human T Cell Enrichment Cocktail)

  • T cell activation reagent (e.g., ImmunoCult™ Human CD3/CD28 T Cell Activator)

  • Recombinant Cas9 protein (e.g., TrueCut™ Cas9 Protein v2)

  • Synthetic single guide RNA (sgRNA) targeting CCR8 (pre-designed and validated)

  • Electroporation system (e.g., Neon™ Transfection System)

  • T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, IL-2)

  • Flow cytometry buffer (FACS buffer)

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CCR8)

Procedure:

  • T Cell Isolation and Activation:

    • Isolate primary human T cells from PBMCs according to the manufacturer's instructions.

    • Activate T cells with CD3/CD28 T cell activator for 48-72 hours prior to electroporation.

  • RNP Complex Formation:

    • Prepare a 20 µM stock solution of the CCR8-targeting sgRNA.

    • In an RNase-free tube, combine Cas9 protein and sgRNA at a 1:1 molar ratio.

    • Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

  • Electroporation:

    • Harvest activated T cells and wash with PBS.

    • Resuspend cells in an appropriate electroporation buffer at the desired concentration (e.g., 2 x 10^7 cells/mL).

    • Add the pre-formed RNP complex to the cell suspension.

    • Electroporate the cells using an optimized program for primary T cells (e.g., 1600 V, 10 ms, 3 pulses).

    • Immediately transfer the electroporated cells to a pre-warmed culture plate containing T cell medium with IL-2.

  • Post-Electroporation Culture and Validation:

    • Culture the cells for 3-5 days to allow for gene editing and recovery.

    • Validate CCR8 knockout efficiency using flow cytometry by staining for the CCR8 surface protein.

    • For more detailed validation, genomic DNA can be extracted, and the target region can be analyzed by Sanger sequencing or next-generation sequencing (NGS) to confirm the presence of insertions or deletions (indels).

Protocol 2: Functional Validation of the Novel CCR8 Antagonist

1. Chemotaxis Assay:

  • Objective: To determine if the antagonist blocks CCL1-mediated T cell migration.

  • Procedure:

    • Plate WT and CCR8 KO T cells in the upper chamber of a transwell plate.

    • Add varying concentrations of the novel CCR8 antagonist to the upper chamber.

    • Add CCL1 (the chemoattractant) to the lower chamber.

    • Incubate for 2-4 hours.

    • Quantify the number of migrated cells in the lower chamber using a cell counter or flow cytometry.

2. T Cell Suppression Assay:

  • Objective: To assess if the antagonist can inhibit the immunosuppressive function of Tregs.

  • Procedure:

    • Co-culture responder T cells (e.g., CFSE-labeled CD8+ T cells) with WT or CCR8 KO Tregs at different ratios.

    • Add a T cell stimulus (e.g., anti-CD3/CD28 beads).

    • Treat the co-cultures with varying concentrations of the novel CCR8 antagonist.

    • After 3-4 days, measure the proliferation of responder T cells by flow cytometry (CFSE dilution).

3. Cytokine Release Assay:

  • Objective: To measure changes in cytokine production indicative of T cell activation or suppression.

  • Procedure:

    • Culture WT and CCR8 KO T cells with or without the novel CCR8 antagonist in the presence of a stimulus.

    • After 24-48 hours, collect the culture supernatant.

    • Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) using ELISA or a multiplex cytokine assay.

Data Presentation

The quantitative data from the functional assays should be summarized in tables for clear comparison between WT and CCR8 KO T cells under different treatment conditions.

Table 1: Effect of Novel CCR8 Antagonist on T Cell Chemotaxis

Cell TypeAntagonist Conc. (nM)Migrated Cells (Normalized)
WT T Cells01.00
10.65
100.20
1000.05
CCR8 KO T Cells00.08
1000.07

Table 2: Effect of Novel CCR8 Antagonist on T Cell Suppression

Treg TypeAntagonist Conc. (nM)Responder T Cell Proliferation (%)
WT Tregs025
145
1070
10085
CCR8 KO Tregs088
10090

Table 3: Cytokine Profile Following Antagonist Treatment

Cell TypeAntagonist Conc. (nM)IFN-γ (pg/mL)IL-10 (pg/mL)
WT T Cells0500200
100120080
CCR8 KO T Cells0115075
100118070

Conclusion

The combination of CRISPR-Cas9 gene editing and functional cellular assays provides a robust platform for the validation of novel therapeutics targeting CCR8. By demonstrating a clear differential response between wild-type and CCR8 knockout T cells, researchers can confidently establish the on-target activity of their compound of interest. This approach is critical for de-risking drug development programs and for selecting the most promising candidates for further preclinical and clinical investigation. The methodologies described herein offer a clear and reproducible path to achieving this crucial validation.

References

Application Notes and Protocols for In Vitro Measurement of AZD7648 Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7648 is a potent and highly selective, orally bioavailable inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[4][5][6] By inhibiting DNA-PK, AZD7648 prevents the repair of DSBs, thereby enhancing the cytotoxic effects of DNA-damaging agents such as ionizing radiation (IR) and certain chemotherapies.[4][5] It has also shown synergistic effects with PARP inhibitors like olaparib, particularly in cancer cells with deficiencies in other DNA repair pathways.[2][5] These characteristics make AZD7648 a promising candidate for cancer therapy, both as a monotherapy and in combination with other treatments.

These application notes provide a comprehensive overview of in vitro assays to determine the potency and efficacy of AZD7648. The protocols detailed below are intended to guide researchers in accurately assessing the biochemical and cellular effects of this inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for AZD7648's in vitro potency and efficacy, as reported in the literature.

Assay TypeParameterTarget/Cell LineValueReference(s)
Biochemical Assay IC50DNA-PK0.6 nM[1][2][3][7]
Cellular Assay IC50DNA-PKcs Autophosphorylation (S2056) in A549 cells89 nM, 92 nM[1][3][8]
Cellular Assay IC50pRPA (S4/8) inhibition in vivo52 nM[3]
Selectivity Fold Selectivity>100x vs. 396 other kinases>100[1][3]
Radiosensitization DEF37 at 100 nMA549 NSCLC cells1.7[8]
Radiosensitization DEF37 at 100 nMH1299 NSCLC cells2.5[8]

Signaling Pathway and Experimental Workflows

DNA-PK Signaling Pathway and Inhibition by AZD7648

DNA_PK_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) Ku Ku70/80 DSB->Ku recruits DNAPKcs DNA-PKcs Ku->DNAPKcs recruits DNAPKcs->DNAPKcs Artemis Artemis DNAPKcs->Artemis activates NHEJ NHEJ Repair (Ligase IV, XRCC4, etc.) DNAPKcs->NHEJ promotes Apoptosis Apoptosis / Cell Death DNAPKcs->Apoptosis leads to CellCycleArrest Cell Cycle Arrest DNAPKcs->CellCycleArrest leads to AZD7648 AZD7648 AZD7648->DNAPKcs inhibits Artemis->DSB processes ends NHEJ->DSB repairs

Caption: DNA-PK signaling pathway and its inhibition by AZD7648.

Experimental Workflow for Measuring AZD7648 Potency and Efficacy

Experimental_Workflow cluster_potency Potency Assays cluster_efficacy Efficacy Assays Biochemical Biochemical Assay (IC50) WesternBlot Western Blot (p-DNA-PKcs S2056 IC50) HCS High-Content Imaging (DNA Damage Foci) Flow Flow Cytometry (Cell Cycle, Apoptosis) Viability Cell Viability/Proliferation (WST-1, Trypan Blue) Colony Colony Formation Assay (Radiosensitization) Start Start: AZD7648 Start->Biochemical Start->WesternBlot Start->HCS Start->Flow Start->Viability Start->Colony

Caption: Workflow for in vitro assays to evaluate AZD7648.

Experimental Protocols

Biochemical DNA-PK Inhibition Assay

This protocol outlines a method to determine the IC50 of AZD7648 against purified DNA-PK enzyme.

Materials:

  • Purified human DNA-PK enzyme

  • AZD7648

  • ATP, [γ-32P]ATP

  • DNA-PK substrate peptide

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of AZD7648 in DMSO.

  • In a 96-well plate, add the DNA-PK enzyme, substrate peptide, and AZD7648 at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each AZD7648 concentration and determine the IC50 value by non-linear regression analysis.

Western Blot for DNA-PKcs Autophosphorylation (Ser2056)

This cell-based assay measures the potency of AZD7648 in inhibiting the autophosphorylation of DNA-PKcs at serine 2056 in response to DNA damage.

Materials:

  • A549 cells (or other suitable cell line)

  • AZD7648

  • Ionizing radiation source or etoposide

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-DNA-PKcs (S2056), anti-total DNA-PKcs, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with a range of AZD7648 concentrations for 1 hour.[1]

  • Induce DNA damage by exposing the cells to ionizing radiation (e.g., 8 Gy) or treating with a DNA-damaging agent (e.g., etoposide).[5]

  • After a specified recovery time (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-DNA-PKcs (S2056) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total DNA-PKcs and a loading control.

  • Quantify the band intensities and normalize the p-DNA-PKcs signal to total DNA-PKcs. Calculate the IC50 value.

High-Content Imaging of DNA Damage Foci (γH2AX and 53BP1)

This assay quantifies the formation of nuclear foci of DNA damage response proteins, such as γH2AX and 53BP1, following treatment with a DNA-damaging agent and AZD7648.

Materials:

  • Cells seeded on 96-well imaging plates

  • AZD7648

  • Ionizing radiation source

  • 4% Paraformaldehyde (PFA)

  • 0.3% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibodies: anti-γH2AX, anti-53BP1

  • Alexa Fluor-conjugated secondary antibodies

  • DAPI

  • High-content imaging system

Procedure:

  • Seed cells in a 96-well imaging plate.

  • Pre-treat with AZD7648 for 1 hour.

  • Expose the cells to ionizing radiation (e.g., 2 Gy).[1]

  • Fix the cells with 4% PFA at various time points post-irradiation.

  • Permeabilize the cells with 0.3% Triton X-100.

  • Block with 5% BSA in PBS.

  • Incubate with primary antibodies against γH2AX and 53BP1.

  • Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the number, intensity, and area of nuclear foci per cell.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of AZD7648, alone or in combination with a DNA-damaging agent, on cell cycle distribution.

Materials:

  • Cells in suspension

  • AZD7648

  • Ionizing radiation source

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Treat cells with AZD7648 with or without subsequent exposure to ionizing radiation.

  • Harvest the cells at desired time points.

  • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate at room temperature in the dark for 15-30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Colony Formation Assay for Radiosensitization

This assay determines the ability of AZD7648 to enhance the cell-killing effects of ionizing radiation by measuring the long-term survival of cells.

Materials:

  • Cell lines (e.g., A549, H1299)

  • AZD7648

  • Ionizing radiation source

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol/water)

Procedure:

  • Prepare a single-cell suspension and seed a low number of cells into 6-well plates. The exact number will depend on the cell line's plating efficiency and the radiation dose.

  • Allow the cells to attach for several hours.

  • Treat the cells with a fixed concentration of AZD7648.

  • Irradiate the plates with a range of radiation doses.

  • Incubate the plates for 10-14 days until visible colonies form.

  • Fix and stain the colonies with crystal violet.

  • Count the colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment condition and plot the survival curves.

  • Determine the Dose Enhancement Factor (DEF) to quantify the radiosensitizing effect of AZD7648.

Cell Viability and Proliferation Assays

These assays measure the effect of AZD7648 on cell viability and proliferation, either as a monotherapy or in combination with other agents.

Materials:

  • Cells seeded in a 96-well plate

  • AZD7648

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of AZD7648 concentrations.

  • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of viable cells relative to an untreated control.

Materials:

  • Cells in suspension

  • AZD7648

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Treat cells in suspension or adherent cells that have been trypsinized.

  • Mix a small volume of the cell suspension with an equal volume of trypan blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Alternatively, use an automated cell counter.

  • Calculate the percentage of viable cells.

Apoptosis Assay by Annexin V Staining

This assay detects apoptosis by measuring the externalization of phosphatidylserine (B164497) on the cell surface.

Materials:

  • Cells in suspension

  • AZD7648

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with AZD7648 for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate at room temperature in the dark for 15 minutes.

  • Analyze the samples by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the potency and efficacy of the DNA-PK inhibitor, AZD7648. By employing these detailed protocols, researchers can obtain reliable and reproducible data to further elucidate the mechanism of action of AZD7648 and evaluate its therapeutic potential in various cancer models.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating hERG Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition observed with compounds like AZ760 during experiments.

Troubleshooting Guide: Strategies to Reduce this compound hERG Inhibition

This guide offers a systematic approach to modifying a compound to decrease its affinity for the hERG channel while aiming to preserve its desired on-target activity.

Question: My compound, this compound, shows significant hERG inhibition. What are the primary chemical features that likely contribute to this, and what initial steps can I take to address it?

Answer:

Typical hERG inhibitors are often lipophilic, polyaromatic basic amines.[1] The hERG channel's binding pocket is known to be promiscuous, accommodating a wide range of chemical structures, particularly those with positive charges and aromatic regions that can engage in cation-π and π-π stacking interactions with key aromatic residues in the channel pore.[1]

Initial steps to mitigate hERG inhibition should focus on modifying the physicochemical properties of your compound. The main strategies revolve around reducing lipophilicity and modulating the basicity of any amine groups.[1][2][3]

Here is a logical workflow for addressing hERG liability:

G cluster_0 Initial Assessment cluster_1 Mitigation Strategy cluster_2 Re-evaluation Initial Compound (e.g., this compound) Initial Compound (e.g., this compound) hERG Assay (e.g., Patch Clamp) hERG Assay (e.g., Patch Clamp) Initial Compound (e.g., this compound)->hERG Assay (e.g., Patch Clamp) Significant hERG Inhibition? Significant hERG Inhibition? hERG Assay (e.g., Patch Clamp)->Significant hERG Inhibition? Structural Modification Structural Modification Significant hERG Inhibition?->Structural Modification Yes Proceed with Development Proceed with Development Significant hERG Inhibition?->Proceed with Development No Reduce Lipophilicity Reduce Lipophilicity Structural Modification->Reduce Lipophilicity Modulate Basicity Modulate Basicity Structural Modification->Modulate Basicity Alter Aromaticity Alter Aromaticity Structural Modification->Alter Aromaticity Synthesize Analogs Synthesize Analogs Reduce Lipophilicity->Synthesize Analogs Modulate Basicity->Synthesize Analogs Alter Aromaticity->Synthesize Analogs Re-assay Analogs (hERG & On-Target) Re-assay Analogs (hERG & On-Target) Synthesize Analogs->Re-assay Analogs (hERG & On-Target) Improved hERG/On-Target Profile? Improved hERG/On-Target Profile? Re-assay Analogs (hERG & On-Target)->Improved hERG/On-Target Profile? Lead Optimization Lead Optimization Improved hERG/On-Target Profile?->Lead Optimization Yes Iterate Structural Modifications Iterate Structural Modifications Improved hERG/On-Target Profile?->Iterate Structural Modifications No Iterate Structural Modifications->Structural Modification

Caption: Workflow for Assessing and Mitigating hERG Inhibition.

Question: How can I systematically modify the structure of this compound to reduce its lipophilicity and, consequently, its hERG inhibition?

Answer:

Reducing lipophilicity is a primary strategy to decrease a compound's concentration within the cell membrane where the hERG channel is located.[1] Here are several approaches:

  • Introduce Polar Groups: Adding polar functional groups like hydroxyls (-OH) or amides (-CONH2) can increase hydrophilicity.[3]

  • Replace Aromatic Rings: If possible, replacing a lipophilic aromatic ring with a more polar heterocyclic system can be effective.[1]

  • Incorporate Polar Side Chains: Modifying side chains to include polar moieties can also lower the overall lipophilicity. For instance, replacing an alkyl chain with an ether or a similar polar equivalent.[2]

The following diagram illustrates these modification points on a hypothetical core structure of a hERG inhibitor.

G cluster_0 Core Structure of a Typical hERG Inhibitor cluster_1 Modification Strategies Core Basic Amine (e.g., Piperidine) Linker Lipophilic Linker Core->Linker Mod1 Reduce Basicity: - Introduce electron-withdrawing groups - Replace with non-basic isostere Core->Mod1 Modify Aromatic1 Aromatic Group 1 Mod3 Remove/Replace Aromatic Rings: - Replace with heteroaromatics - Saturate the ring Aromatic1->Mod3 Modify Aromatic2 Aromatic Group 2 Aromatic2->Mod3 Modify Linker->Aromatic1 Linker->Aromatic2 Mod2 Reduce Lipophilicity: - Add polar groups (e.g., -OH) - Replace with heteroatoms Linker->Mod2 Modify

Caption: Structural Modification Strategies for a hERG Inhibitor.

Question: My compound's basic amine seems crucial for its on-target activity. How can I reduce hERG inhibition without removing this group?

Answer:

If the basic amine is essential for the desired biological activity, several strategies can be employed to mitigate its contribution to hERG binding:

  • Reduce Basicity (pKa): The goal is to lower the pKa of the basic nitrogen to reduce its positive charge at physiological pH. This can be achieved by:

  • Introduce an Acidic Group: Adding an acidic moiety to the molecule can form a zwitterion.[1][4] This can reduce the compound's effective lipophilicity and its interaction with the hERG channel, though it may impact cell permeability.[1]

  • Steric Hindrance: Introducing bulky groups near the basic amine can create steric clashes that prevent optimal binding within the hERG channel pore.[1]

Quantitative Data on Mitigation Strategies

The following table provides a hypothetical example of how structural modifications to a lead compound ("this compound-Original") could impact hERG inhibition (IC50), lipophilicity (cLogP), and on-target potency.

Compound IDModificationhERG IC50 (µM)cLogPOn-Target IC50 (nM)
This compound-Original -0.54.210
This compound-Analog 1 Replaced pyridazine (B1198779) with a urea (B33335) group5.23.115
This compound-Analog 2 Introduced a hydroxyl group on the linker8.93.512
This compound-Analog 3 Replaced piperidine with a morpholine ring> 303.325
This compound-Analog 4 Added a carboxylic acid to form a zwitterion15.62.850

Note: This data is illustrative and intended to demonstrate the potential effects of the described chemical modifications.

Experimental Protocols

Question: What is the standard protocol for assessing the hERG inhibition of my compounds using an automated patch-clamp system?

Answer:

The automated whole-cell patch-clamp assay is a widely used method for evaluating a compound's effect on the hERG channel.[5] Below is a detailed methodology.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel current.

Materials:

  • Cell Line: HEK293 or CHO cells stably transfected with the hERG gene.[5][6]

  • Automated Patch-Clamp System: e.g., QPatch or SyncroPatch.[5]

  • Solutions:

    • Extracellular (Bath) Solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose), pH adjusted to 7.4.

    • Intracellular (Pipette) Solution: Containing high potassium concentration (e.g., KCl or K-Gluconate), EGTA, HEPES, and ATP, pH adjusted to 7.2.

  • Test Compound: Prepared as a stock solution in DMSO and diluted to final concentrations in the extracellular solution. The final DMSO concentration should be kept low (e.g., ≤ 0.5%).[5]

  • Positive Control: A known hERG inhibitor like E-4031, dofetilide, or cisapride.[5][7]

Methodology:

  • Cell Preparation: Culture the hERG-expressing cells according to standard protocols. On the day of the experiment, prepare a single-cell suspension.

  • System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The system will automatically capture cells and form a high-resistance seal (GΩ seal) between the cell membrane and the patch plate. Following seal formation, the membrane is ruptured to achieve the whole-cell configuration.

  • Current Stabilization: Monitor the hERG current until a stable baseline is achieved. This typically involves applying a specific voltage protocol repeatedly.

  • Voltage Protocol: A standard voltage protocol is applied to elicit the hERG current. A common protocol involves:

    • Holding the cell at a negative potential (e.g., -80 mV).

    • A depolarizing step to a positive potential (e.g., +20 mV or +40 mV) to activate the channels.

    • A repolarizing step to a negative potential (e.g., -40 mV or -50 mV) to elicit the characteristic "tail current" as channels recover from inactivation and deactivate. The peak of this tail current is typically measured.[8]

  • Compound Application:

    • Apply the vehicle (extracellular solution with DMSO) to establish a baseline.

    • Sequentially apply increasing concentrations of the test compound. Allow the effect to reach a steady state at each concentration (typically 3-5 minutes).[5]

    • Apply a positive control at the end of the experiment to confirm assay sensitivity.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage inhibition of the current at each concentration relative to the vehicle control.

    • Plot the percentage inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the hERG channel such a common off-target for a wide variety of drugs?

A1: The hERG channel is considered highly promiscuous due to the large and accessible inner vestibule of the channel pore. This pocket contains key aromatic amino acid residues (Tyrosine 652 and Phenylalanine 656) that can form favorable cation-π and π-π stacking interactions with a broad range of structurally diverse molecules, particularly those that are lipophilic and contain a basic amine.[1][9]

Q2: I have received different hERG IC50 values for the same compound from different contract research organizations (CROs). Why does this happen?

A2: Variability in hERG assay results is a known issue and can be attributed to several factors, including differences in:

  • Experimental Conditions: Temperature, ion concentrations in solutions, and the specific voltage protocol used can all influence the results.[1][7]

  • Cell Line: Different cell lines (e.g., HEK293 vs. CHO) and variations in the level of hERG expression can affect compound potency.

  • Automated Patch-Clamp Platform: Different platforms may have subtle variations in their fluidics and recording parameters. The ICH S7B guideline provides best practice recommendations to help harmonize procedures and reduce inter-laboratory variability.[10]

Q3: What is a "safe" margin for hERG inhibition?

A3: A common rule of thumb in early drug discovery is to aim for a hERG IC50 value greater than 10 µM or to have at least a 30-fold margin between the hERG IC50 and the therapeutic plasma concentration of the drug.[11] However, this is a general guideline, and the acceptable margin can depend on the therapeutic indication, the patient population, and the overall cardiovascular safety profile of the compound.

Q4: Can I use in silico models to predict hERG inhibition before synthesizing a compound?

A4: Yes, in silico models are valuable tools for early-stage hERG liability assessment.[12] These models, which include quantitative structure-activity relationship (QSAR) models, pharmacophore models, and machine learning algorithms, can rapidly screen large virtual libraries of compounds to flag potential hERG inhibitors.[12] This allows for the prioritization of compounds with a lower predicted risk for synthesis and experimental testing. However, in silico predictions should always be confirmed with in vitro experimental data.[11]

Q5: If I successfully reduce hERG inhibition, what other potential liabilities should I be aware of?

A5: While mitigating hERG is a critical step, it's important to be aware that some structural modifications might introduce other issues. For example:

  • Reduced On-Target Potency: The modifications may negatively impact the compound's primary activity.

  • Altered ADME Properties: Changes in lipophilicity and polarity can affect absorption, distribution, metabolism, and excretion. For instance, forming a zwitterion might decrease permeability.[1]

  • Inhibition of Other Ion Channels: A compound with reduced hERG activity might still inhibit other cardiac ion channels (e.g., sodium or calcium channels), which can also pose a cardiac risk.[2] Therefore, a comprehensive profiling of lead compounds against a panel of targets is always recommended.

References

AZ760 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized template for a technical support guide. As "AZ760" does not correspond to a publicly documented research compound, this guide is populated with placeholder data and general best practices for handling novel chemical entities. Researchers should substitute the information below with their own experimentally determined data for their specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least 12 months. For short-term storage (up to 2 weeks), refrigeration at 4°C is acceptable.

Q2: How should I handle this compound upon receiving it?

Upon receipt, it is recommended to briefly centrifuge the vial to ensure all the material is at the bottom. The compound should be stored under the recommended conditions immediately. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which could affect the stability of the compound.

Q3: What is the solubility of this compound in common solvents?

This compound is soluble in a variety of organic solvents. Please refer to the table below for solubility data. It is recommended to prepare stock solutions in DMSO or ethanol (B145695) and to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light or air?

Yes, preliminary data suggests that this compound is sensitive to both light and air. It is recommended to handle the compound under low-light conditions and to blanket solutions with an inert gas like argon or nitrogen, especially for long-term storage.

Q5: What is the stability of this compound in aqueous solutions?

This compound has limited stability in aqueous solutions. It is recommended to prepare aqueous solutions fresh for each experiment. If storage of an aqueous solution is necessary, it should be kept at 4°C and used within 24 hours. The stability is pH-dependent; see the troubleshooting guide for more details.

Troubleshooting Guide

Issue 1: I am seeing a loss of activity with my this compound compound.

This could be due to improper storage or handling. Please review the recommended storage conditions. If the compound has been stored at room temperature for an extended period or exposed to light, degradation may have occurred. It is also advisable to check the stability of the compound in your specific experimental buffer.

Issue 2: this compound has precipitated out of my stock solution.

Precipitation can occur if the solubility limit is exceeded or if the solution has been stored at a lower temperature than it was prepared at. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, it may be necessary to prepare a fresh, less concentrated stock solution.

Issue 3: I am observing inconsistent results between experiments.

Inconsistent results can arise from multiple factors. Ensure that you are using a fresh stock solution of this compound for each set of experiments or that your stored stock solution has not undergone degradation. Repeated freeze-thaw cycles of stock solutions should be avoided. Also, verify the consistency of all other reagents and experimental parameters.

Data & Protocols

Quantitative Data Summary
ParameterConditionValue
Storage Stability (Solid) -20°C, dark, dry> 12 months
4°C, dark, dry~ 2 weeks
Room Temperature< 24 hours
Solubility DMSO≥ 50 mg/mL
Ethanol≥ 25 mg/mL
PBS (pH 7.4)< 1 mg/mL
Solution Stability DMSO stock at -20°C~ 3 months
Aqueous buffer (pH 7.4) at 4°C< 24 hours
Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

  • Prepare a 1 mg/mL stock solution of this compound in the solvent of interest (e.g., DMSO, PBS).

  • Divide the solution into multiple aliquots for analysis at different time points.

  • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • At each time point (e.g., 0, 24, 48, 72 hours), inject an aliquot onto a C18 HPLC column.

  • Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid) to elute the compound.

  • Monitor the elution profile using a UV detector at the compound's absorbance maximum.

  • Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the time 0 sample.

Protocol 2: Assessment of this compound Solubility

  • Add a known amount of solid this compound to a predetermined volume of the solvent to be tested (e.g., 1 mg into 1 mL).

  • Vortex the mixture vigorously for 2 minutes.

  • Visually inspect for any undissolved solid.

  • If the solid has dissolved, add more this compound in small increments, vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).

  • If the initial amount did not dissolve, prepare a new sample with a smaller amount of this compound.

  • The highest concentration at which the compound fully dissolves is the approximate solubility. For more accurate determination, the saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be measured by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Results or Loss of Activity check_storage Verify this compound Storage Conditions (-20°C, dark, dry) start->check_storage storage_ok Storage Correct? check_storage->storage_ok correct_storage Action: Store compound correctly. Prepare fresh stock. storage_ok->correct_storage No check_handling Review Handling Procedures (Equilibrate to RT, avoid light) storage_ok->check_handling Yes correct_storage->check_handling handling_ok Handling Correct? check_handling->handling_ok correct_handling Action: Follow proper handling. Use inert gas for solutions. handling_ok->correct_handling No check_solution_prep Examine Solution Preparation (Fresh solutions, avoid freeze-thaw) handling_ok->check_solution_prep Yes correct_handling->check_solution_prep solution_ok Solution Prep Correct? check_solution_prep->solution_ok correct_solution_prep Action: Prepare fresh solutions daily. Aliquot stock solutions. solution_ok->correct_solution_prep No run_stability_assay Perform Stability Assay (e.g., HPLC time course) solution_ok->run_stability_assay Yes correct_solution_prep->run_stability_assay end End: Correlate results with stability data. run_stability_assay->end

Caption: Troubleshooting workflow for this compound instability issues.

Hypothetical_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Technical Support Center: Overcoming Poor Bioavailability of AZ760 in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor in vivo bioavailability of the hypothetical kinase inhibitor, AZ760.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective kinase inhibitor targeting the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2][3][4][5] Poor oral bioavailability can lead to suboptimal drug exposure at the target site, resulting in reduced efficacy and variable clinical outcomes.[6][7]

Q2: What are the common causes of poor oral bioavailability for compounds like this compound?

A2: Poor oral bioavailability for kinase inhibitors like this compound often stems from one or more of the following factors:

  • Low Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with poor solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[6][8]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[9]

Q3: What are the initial steps to diagnose the cause of poor bioavailability for this compound?

A3: A systematic approach is recommended to identify the root cause. This typically involves a combination of in silico, in vitro, and in vivo studies to assess the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • Inconsistent or low absorption in preclinical animal models.

  • High dose-to-solubility ratio.

  • Precipitation of the compound in simulated gastric or intestinal fluids.

Possible Solutions:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[10][11]

    • Micronization: Reduces particle size to the micron range.

    • Nanonization (Nanosuspensions): Further reduces particle size to the nanometer range, significantly enhancing dissolution velocity.[6]

  • Formulation with Solubilizing Excipients:

    • Surfactants and Co-solvents: These agents can increase the solubility of the drug in the gastrointestinal tract.[8]

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their solubility.[8][9]

  • Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can improve its solubility and dissolution rate.[12]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance absorption.[12][13]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[14]

Issue 2: Poor Intestinal Permeability

Symptoms:

  • Low apparent permeability (Papp) in Caco-2 cell assays.

  • High efflux ratio in bidirectional Caco-2 assays, suggesting the involvement of efflux transporters like P-glycoprotein (P-gp).

Possible Solutions:

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[6][7][15] This strategy can be used to temporarily mask the physicochemical properties that limit membrane transport.

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium.[7]

  • Inhibition of Efflux Pumps: Co-administration with an inhibitor of efflux pumps like P-gp can increase the intracellular concentration of the drug. However, this approach requires careful consideration of potential drug-drug interactions.

Data Presentation

Table 1: Impact of Formulation Strategies on the Oral Bioavailability of a Hypothetical Poorly Soluble Compound (this compound Analogue)

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Unformulated API (Aqueous Suspension)50 ± 154.0200 ± 50< 5%
Micronized API150 ± 302.0750 ± 12015%
Nanosuspension400 ± 751.52500 ± 40050%
Amorphous Solid Dispersion600 ± 1101.03500 ± 55070%
SEDDS Formulation750 ± 1301.04200 ± 60085%

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (donor) side, and samples are collected from the basolateral (receiver) side at various time points.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral side, and samples are collected from the apical side.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.

  • Efflux Ratio: The ratio of B-A Papp to A-B Papp is calculated. An efflux ratio greater than 2 suggests active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and absolute bioavailability of different this compound formulations.[16][17][18][19][20]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) in a suitable vehicle via the tail vein. This group serves as the reference for determining absolute bioavailability.

    • Oral (PO) Groups: Administer single oral gavage doses of different this compound formulations (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

  • Calculation of Absolute Bioavailability (F%): F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_strategy Strategy Development cluster_evaluation Evaluation cluster_outcome Outcome Problem Poor in vivo Bioavailability of this compound Solubility Solubility Assessment Problem->Solubility Permeability Permeability Assay (Caco-2) Problem->Permeability Metabolism In Vitro Metabolism (Microsomes) Problem->Metabolism Formulation Formulation Strategies (Nanosuspension, SEDDS, etc.) Solubility->Formulation Prodrug Chemical Modification (Prodrug Synthesis) Permeability->Prodrug Metabolism->Prodrug InVivoPK In Vivo Pharmacokinetic Study Formulation->InVivoPK Prodrug->InVivoPK Optimized Optimized Formulation with Improved Bioavailability InVivoPK->Optimized

Caption: Experimental workflow for addressing poor bioavailability.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression This compound This compound This compound->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the target of this compound.

References

Interpreting unexpected results from AZ760 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ760. Our aim is to help you interpret unexpected results and navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent antagonist of the C-C chemokine receptor type 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and a subset of tumor cells. It is implicated in immune regulation and cancer.

Q2: What are the known off-target effects of this compound?

A significant and well-documented off-target effect of this compound is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This can have implications for cardiotoxicity and should be a primary consideration when unexpected results related to cell viability or electrical signaling are observed.

Q3: My cells are showing decreased viability at concentrations where I don't expect to see an effect based on CCR8 inhibition. What could be the cause?

Unexpected cytotoxicity can be a result of the off-target inhibition of the hERG channel, especially in cell lines sensitive to disruptions in potassium ion flux. This can lead to apoptosis or other forms of cell death. It is recommended to perform a concentration-response curve and compare the cytotoxic concentrations with the known IC50 for hERG inhibition.

Q4: Can this compound be used in in-vivo studies?

While this compound demonstrates excellent potency and favorable pharmacokinetic properties such as good lipophilicity and a high free fraction in the blood, its off-target hERG inhibition presents a significant challenge for in-vivo use due to the risk of cardiac arrhythmias. Any in-vivo studies should be preceded by thorough cardiovascular safety profiling.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for CCR8 inhibition.

Possible Causes:

  • Assay Variability: Differences in cell lines, passage numbers, or reagent concentrations.

  • Ligand Competition: The concentration of the competing CCR8 ligand (e.g., CCL1) was not consistent across experiments.

  • Compound Stability: Degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental parameters, including cell density, ligand concentration, and incubation times, are consistent.

  • Quality Control of this compound: Verify the purity and concentration of your this compound stock.

  • Optimize Ligand Concentration: Use a concentration of the competing CCR8 ligand that is at or near its EC50 for optimal assay sensitivity.

Problem 2: Unexpected decrease in cell viability in a non-CCR8 expressing cell line.

Possible Causes:

  • hERG Channel Expression: The cell line may express the hERG potassium channel, making it susceptible to the off-target effects of this compound.

  • General Cytotoxicity: At very high concentrations, this compound may exhibit non-specific cytotoxic effects.

Troubleshooting Steps:

  • Verify hERG Expression: Check the literature or perform qPCR or Western blotting to determine if your cell line expresses the KCNH2 gene (which encodes the hERG channel).

  • Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to

Validation & Comparative

The Evolving Landscape of CCR8 Antagonism: A Comparative Analysis of Emerging Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel cancer immunotherapies has identified C-C chemokine receptor 8 (CCR8) as a promising target. Predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), CCR8 plays a pivotal role in mediating immunosuppression within the tumor microenvironment. Consequently, antagonizing this receptor to deplete or functionally inhibit these Tregs represents a compelling strategy to unleash anti-tumor immunity. While information on a specific antagonist designated "AZ760" is not publicly available, a burgeoning pipeline of other CCR8 antagonists is progressing through preclinical and clinical development. This guide provides a comparative overview of these key players, their mechanisms of action, and the available experimental data supporting their therapeutic potential.

The primary mechanism of action for most CCR8 antagonists in development is the depletion of tumor-infiltrating Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] This approach aims to selectively eliminate the immunosuppressive Treg population within the tumor, thereby enhancing the activity of cytotoxic T lymphocytes and promoting an anti-tumor immune response.[2][3] Several monoclonal antibodies and a small molecule inhibitor have shown promise in preclinical and early clinical studies.

Comparative Analysis of CCR8 Antagonists in Development

The table below summarizes the key characteristics and developmental status of prominent CCR8 antagonists.

Compound Developer(s) Modality Mechanism of Action Highest Development Phase Indications
BMS-986340 Bristol Myers SquibbMonoclonal AntibodyCCR8 antagonist, Treg depletion (ADCC)Phase 2Advanced Solid Tumors[4][5]
GS-1811 (JTX-1811) Gilead Sciences (formerly Jounce Therapeutics)Monoclonal AntibodyCCR8 antagonist, Treg depletionPhase 1/2Solid Tumors
SRF114 Coherus BioSciences (formerly Surface Oncology)Monoclonal AntibodyCCR8 antagonistPhase 1/2Advanced Solid Tumors
LM-108 LaNova MedicinesMonoclonal AntibodyCCR8 antagonistPhase 1/2Solid Tumors[6]
RO7502175 RocheMonoclonal AntibodyCCR8 antagonistPhase 1Solid Tumors[6]
AMG 355 (FPA157) Amgen (formerly Five Prime Therapeutics)Monoclonal AntibodyCCR8 antagonistPhase 1Solid Tumors[6]
S-531011 ShionogiMonoclonal AntibodyCCR8 antagonistPhase 1/2Solid Tumors[6][7]
IPG7236 Immunophage BiotechSmall MoleculeCCR8 antagonistPhase 2Triple-Negative Breast Cancer[1]
DT-7012 Domain TherapeuticsMonoclonal AntibodyCCR8 antagonist, Treg depletionPreclinicalCutaneous T-Cell Lymphoma, Solid Tumors[8]

Preclinical and Clinical Efficacy Highlights

BMS-986340 , a monoclonal antibody from Bristol Myers Squibb, is currently in Phase 2 clinical trials for various advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody nivolumab.[4][9] The study aims to evaluate its safety, tolerability, and preliminary efficacy.[9][10]

IPG7236 , a small molecule antagonist developed by Immunophage Biotech, has demonstrated potent and selective CCR8 antagonism with favorable pharmacokinetic properties.[1] In a humanized mouse xenograft model of breast cancer, IPG7236 treatment led to a dose-dependent reduction in tumor-infiltrating Tregs and an increase in CD8+ T cells within the tumor microenvironment.[1] A Phase 2 clinical trial is ongoing for triple-negative breast cancer in combination with a PD-1 antibody.[1]

Several other monoclonal antibodies, including Gilead's GS-1811 , Coherus' SRF114 , and LaNova Medicines' LM-108 , are also progressing through early-stage clinical trials, with a focus on treating advanced solid tumors.[6] The general approach for these antibody-based therapies involves leveraging their Fc region to induce ADCC and deplete CCR8-expressing Tregs in the tumor.[1]

The CCR8 Signaling Pathway and Antagonist Mechanism

The interaction of the chemokine ligand CCL1 with its receptor CCR8 on the surface of Tregs triggers a signaling cascade that promotes Treg migration to the tumor site and enhances their immunosuppressive functions.[2] CCR8 antagonists, whether monoclonal antibodies or small molecules, are designed to block this interaction and its downstream effects.

CCR8_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Treg Regulatory T cell (Treg) cluster_Antagonist Mechanism of Antagonism CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 binds G_Protein G-protein CCR8->G_Protein activates Signaling_Cascade Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Signaling_Cascade Cellular_Response Treg Migration & Immunosuppression Signaling_Cascade->Cellular_Response mAb_Antagonist Monoclonal Antibody (e.g., BMS-986340) mAb_Antagonist->CCR8 binds & blocks ADCC ADCC-mediated Treg Depletion mAb_Antagonist->ADCC induces SM_Antagonist Small Molecule (e.g., IPG7236) SM_Antagonist->CCR8 binds & blocks

Figure 1: CCR8 Signaling and Antagonist Intervention. This diagram illustrates the binding of CCL1 to CCR8 on Tregs, initiating a signaling cascade that promotes immunosuppression. Monoclonal antibody and small molecule antagonists block this interaction, with antibodies also potentially inducing ADCC to deplete Tregs.

Experimental Methodologies

The evaluation of CCR8 antagonists typically involves a series of in vitro and in vivo assays to characterize their binding affinity, potency, selectivity, and anti-tumor efficacy.

Binding Assays:

  • Protocol: Radioligand binding assays are commonly used to determine the binding affinity of a test compound to the CCR8 receptor. This involves incubating membranes from cells expressing CCR8 with a radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1) in the presence of varying concentrations of the antagonist. The amount of bound radioligand is then measured to calculate the inhibitor constant (Ki).

Functional Assays:

  • Calcium Mobilization Assay:

    • Protocol: CCR8 activation leads to an increase in intracellular calcium levels. Cells expressing CCR8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The antagonist is added, followed by stimulation with CCL1. The change in fluorescence, indicating calcium mobilization, is measured using a fluorometric imaging plate reader. The IC₅₀ value, representing the concentration of antagonist required to inhibit 50% of the CCL1-induced calcium flux, is then determined.

  • Chemotaxis Assay:

    • Protocol: This assay measures the ability of an antagonist to block the migration of CCR8-expressing cells towards a CCL1 gradient. A multi-well chamber with a porous membrane is used. CCR8-expressing cells are placed in the upper chamber, and CCL1 is placed in the lower chamber. The antagonist is added to the upper chamber. After an incubation period, the number of cells that have migrated to the lower chamber is quantified.

In Vivo Efficacy Studies:

  • Tumor Models:

    • Protocol: Syngeneic mouse tumor models or humanized mouse models with implanted human tumors are utilized. Mice are treated with the CCR8 antagonist, often in combination with other immunotherapies like anti-PD-1 antibodies. Tumor growth is monitored over time. At the end of the study, tumors are excised and analyzed by flow cytometry or immunohistochemistry to assess the immune cell infiltrate, including the quantification of Tregs and CD8+ T cells.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Binding Affinity (Radioligand Assay) Potency Functional Potency (Calcium Mobilization) Binding->Potency Selectivity Selectivity Assays (vs. other chemokine receptors) Potency->Selectivity Tumor_Model Syngeneic or Humanized Mouse Model Selectivity->Tumor_Model Lead Candidate Treatment Administer CCR8 Antagonist (+/- Anti-PD-1) Tumor_Model->Treatment Analysis Tumor Growth Inhibition & Immune Cell Profiling Treatment->Analysis

Figure 2: Typical Drug Discovery Workflow for a CCR8 Antagonist. The process begins with in vitro assays to determine binding, potency, and selectivity, followed by in vivo studies in animal models to assess anti-tumor efficacy and impact on the tumor immune microenvironment.

Future Directions and Conclusion

The field of CCR8 antagonism is rapidly advancing, with a multitude of candidates progressing through the clinical pipeline. The primary focus remains on depleting or inhibiting tumor-infiltrating Tregs to enhance anti-tumor immunity, particularly in combination with checkpoint inhibitors.[6] While the absence of public information on "this compound" prevents a direct comparison, the broader landscape of CCR8 antagonists showcases a promising and competitive area of oncology drug development. Future research will likely focus on optimizing combination therapies, identifying predictive biomarkers for patient selection, and further elucidating the nuanced roles of CCR8 in different tumor types. The coming years are poised to reveal the full therapeutic potential of targeting this critical immune checkpoint.

References

AZ760 vs. Anti-CCR8 Antibodies: A Comparative Analysis of Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of emerging cancer therapies is paramount. This guide provides a detailed comparison of two distinct approaches targeting the C-C chemokine receptor 8 (CCR8): the small molecule antagonist AZ760 and the class of anti-CCR8 monoclonal antibodies. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.

Executive Summary

Targeting CCR8, a key receptor expressed on tumor-infiltrating regulatory T cells (Tregs), has emerged as a promising strategy in immuno-oncology. Both small molecule antagonists, such as this compound, and anti-CCR8 antibodies aim to modulate the immunosuppressive tumor microenvironment. However, they employ fundamentally different mechanisms. This compound acts as a CCR8 antagonist, intended to block the signaling pathways that promote Treg activity. In contrast, anti-CCR8 antibodies are primarily designed to deplete CCR8-expressing Tregs within the tumor, thereby unleashing a more robust anti-tumor immune response.

A critical consideration for the small molecule this compound is a reported potential for hERG inhibition, which can be associated with cardiac toxicity. While detailed efficacy data for this compound in cancer models remains limited in the public domain, extensive research on anti-CCR8 antibodies demonstrates their potent anti-tumor activity in preclinical models and early clinical trials. This guide will delve into the available data for both modalities, with a focus on a representative anti-CCR8 antibody, S-531011, to illustrate the therapeutic potential and experimental validation of this class of drugs.

Mechanism of Action: A Tale of Two Strategies

The therapeutic rationale for targeting CCR8 stems from its high expression on Tregs within the tumor microenvironment, which are known to suppress the activity of cancer-fighting immune cells like cytotoxic T lymphocytes.

This compound: The Antagonist Approach

This compound is a small molecule designed to bind to the CCR8 receptor and block the downstream signaling initiated by its natural ligand, CCL1. By inhibiting this signaling cascade, this compound aims to prevent the recruitment and suppressive function of Tregs within the tumor.

Anti-CCR8 Antibodies: The Depletion Strategy

Anti-CCR8 monoclonal antibodies, on the other hand, are engineered to not only bind to CCR8 but also to trigger the destruction of the cells expressing it. This is typically achieved through antibody-dependent cell-mediated cytotoxicity (ADCC), where the antibody flags the CCR8-positive Treg for elimination by other immune cells, such as natural killer (NK) cells. Some anti-CCR8 antibodies may also exhibit blocking activity as a secondary mechanism.

Efficacy Data: A Comparative Overview

Direct comparative efficacy studies between this compound and anti-CCR8 antibodies are not publicly available. Therefore, this section will present the known information for this compound and detailed data for a representative anti-CCR8 antibody, S-531011.

This compound: Limited Public Data

This compound has been described as a potent CCR8 antagonist with good lipophilicity and a high free fraction in the blood. However, it has also been noted to exhibit unacceptable inhibition of the hERG (human Ether-a-go-go-Related Gene) channel.[1] hERG inhibition is a significant concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[2][3] Detailed in vivo efficacy data for this compound in cancer models has not been extensively published.

Anti-CCR8 Antibodies: Promising Preclinical and Clinical Findings

A growing body of evidence supports the efficacy of anti-CCR8 antibodies in preclinical and early clinical settings. Several candidates, including S-531011, LM-108, and ABT-863, have demonstrated potent anti-tumor activity.

S-531011: A Case Study

S-531011 is a humanized anti-CCR8 monoclonal antibody that has been shown to induce potent anti-tumor responses by depleting tumor-infiltrating CCR8-expressing Tregs.[4][5]

Parameter S-531011 This compound
Mechanism of Action Treg Depletion (Primary), Neutralization of CCR8 signalingCCR8 Antagonism
In Vitro Activity Potent ADCC activity against CCR8+ cells[4]Potent CCR8 antagonist
In Vivo Efficacy Reduced tumor-infiltrating CCR8+ Tregs and induced potent anti-tumor activity in a human-CCR8 knock-in mouse model.[4][5] Combination with an anti-PD-1 antibody showed strong synergistic tumor suppression.[4]Data not publicly available
Safety Profile No observable adverse effects reported in preclinical models.[4][5]Potential for hERG inhibition.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for evaluating the efficacy of anti-CCR8 antibodies. Similar methodologies would be required to assess the in vivo efficacy of this compound.

In Vivo Tumor Growth Studies

Objective: To evaluate the anti-tumor efficacy of an anti-CCR8 antibody as a monotherapy and in combination with other immunotherapies in a syngeneic mouse model.

Methodology:

  • Cell Line and Animal Model: A suitable cancer cell line (e.g., CT26 colon carcinoma) is implanted subcutaneously into immunocompetent mice (e.g., BALB/c). For human-specific antibodies, human-CCR8 knock-in mice are utilized.[4]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. Treatment can include the anti-CCR8 antibody, an isotype control antibody, an anti-PD-1 antibody, or a combination of the anti-CCR8 and anti-PD-1 antibodies. Antibodies are typically administered intravenously or intraperitoneally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.

Immunohistochemistry (IHC) for Treg Infiltration

Objective: To assess the extent of Treg depletion within the tumor microenvironment following treatment.

Methodology:

  • Tissue Collection and Preparation: Tumors are harvested at the end of the in vivo study, fixed in formalin, and embedded in paraffin.

  • Staining: Tumor sections are stained with antibodies specific for markers of Tregs (e.g., FoxP3) and other immune cells (e.g., CD8 for cytotoxic T cells).

  • Imaging and Analysis: Stained slides are imaged, and the number of positive cells within the tumor is quantified to assess the impact of the treatment on the immune cell composition of the tumor microenvironment.

Signaling Pathways and Experimental Workflows

CCR8 Signaling Pathway

The binding of the chemokine CCL1 to its receptor CCR8 on regulatory T cells initiates a signaling cascade that promotes their survival, proliferation, and immunosuppressive functions. This pathway is a key target for both this compound and anti-CCR8 antibodies.

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition Therapeutic Intervention CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binding G_protein G-protein Signaling CCR8->G_protein Activation PLC PLC G_protein->PLC MAPK MAPK Pathway G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_influx Ca2+ Influx IP3->Ca_influx PKC PKC Activation DAG->PKC Gene_expression Gene Expression (Survival, Proliferation, Suppressive Function) Ca_influx->Gene_expression PKC->Gene_expression MAPK->Gene_expression PI3K_Akt->Gene_expression This compound This compound (Antagonist) This compound->CCR8 Blocks Binding Anti_CCR8_Ab Anti-CCR8 Antibody (Depletion/Blocking) Anti_CCR8_Ab->CCR8 Blocks Binding & Induces Depletion Efficacy_Comparison_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Studies cluster_safety Safety Assessment Binding_Assay Binding Affinity Assay (to CCR8) Functional_Assay Functional Assay (e.g., Calcium Flux for Antagonism, ADCC for Antibodies) Binding_Assay->Functional_Assay Tumor_Model Syngeneic Tumor Model (e.g., CT26 in BALB/c) Functional_Assay->Tumor_Model hERG_Assay hERG Inhibition Assay (for this compound) Functional_Assay->hERG_Assay Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Anti-CCR8 Ab - Combination Therapies Tumor_Model->Treatment_Groups Efficacy_Endpoint Primary Endpoint: Tumor Growth Inhibition Treatment_Groups->Efficacy_Endpoint Toxicity_Studies In Vivo Toxicity Studies Treatment_Groups->Toxicity_Studies Immune_Analysis Secondary Endpoint: Immune Cell Infiltration Analysis (IHC) Efficacy_Endpoint->Immune_Analysis

References

No Public Data Available for Cross-Reactivity of AZ760 with Chemokine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "AZ760" in the context of chemokine receptor activity or cross-reactivity. Consequently, a comparison guide detailing its performance against other chemokine receptors, including supporting experimental data, cannot be generated at this time.

The complexity of the chemokine system, characterized by promiscuous ligand-receptor interactions and the formation of receptor dimers, presents a significant challenge in the development of highly selective antagonists.[1][2] The potential for off-target effects is a critical consideration in the therapeutic application of chemokine receptor modulators.[3]

While information on other chemokine receptor antagonists is available, such as AZD5069, a selective CXCR2 antagonist, these data are not transferable to the requested compound "this compound" without specific studies on its binding profile and functional activity.[4][5] The development of such antagonists often involves extensive screening against a panel of chemokine receptors to determine their selectivity.

Researchers and drug development professionals seeking information on the cross-reactivity of a specific compound are advised to consult internal company documentation or await the publication of preclinical and clinical data in peer-reviewed journals or public trial registries.

General Principles of Assessing Chemokine Receptor Cross-Reactivity

In the absence of specific data for "this compound," a general overview of the methodologies used to assess chemokine receptor cross-reactivity is provided below.

Experimental Protocols:

To determine the selectivity of a compound and its potential for cross-reactivity with other chemokine receptors, a series of in vitro assays are typically employed. These assays measure the binding affinity and functional activity of the compound at the target receptor versus a panel of other related receptors.

1. Radioligand Binding Assays: This is a common method to determine the binding affinity (Ki or IC50 values) of a test compound. The assay involves competing the test compound against a radiolabeled ligand known to bind to the specific chemokine receptor. A high affinity for the target receptor and low or no affinity for other chemokine receptors indicates high selectivity.

2. Functional Assays (e.g., Calcium Mobilization, Chemotaxis Assays): These assays measure the ability of a compound to inhibit the intracellular signaling events triggered by chemokine binding to its receptor.

  • Calcium Mobilization: Chemokine receptor activation often leads to a transient increase in intracellular calcium levels. A selective antagonist will block this response only for its specific target receptor.

  • Chemotaxis Assays: These assays assess the ability of a compound to block the directed migration of cells towards a chemokine gradient, a primary function of these receptors.

Below is a generalized workflow for assessing chemokine receptor cross-reactivity.

G cluster_0 Compound Synthesis & Selection cluster_1 Primary Screening cluster_2 Secondary Screening (Selectivity Panel) cluster_3 Functional Assays cluster_4 Data Analysis & Interpretation Compound this compound Compound this compound Target Receptor Assay Binding Assay (Target Chemokine Receptor) Compound this compound->Target Receptor Assay Panel Panel of Other Chemokine Receptors (e.g., CXCR1, CXCR3, CCR2, etc.) Target Receptor Assay->Panel Functional Calcium Mobilization Chemotaxis Assays Panel->Functional Analysis Determine IC50/Ki Values Assess Selectivity Profile Identify Cross-Reactivity Functional->Analysis

Caption: Generalized workflow for assessing chemokine receptor cross-reactivity.

Relevant Signaling Pathways

Chemokine receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, activate various intracellular signaling pathways.[6][7] A selective antagonist would ideally block these pathways for the target receptor without affecting signaling from other receptors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Chemokine Chemokine CXCR Chemokine Receptor (e.g., CXCR2) Chemokine->CXCR Binds & Activates This compound This compound (Antagonist) This compound->CXCR Blocks Binding G_protein G Protein CXCR->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK Ca_mobilization Calcium Mobilization PLC->Ca_mobilization Cell_response Cellular Responses (Chemotaxis, Proliferation) PI3K->Cell_response MAPK->Cell_response Ca_mobilization->Cell_response

Caption: Simplified chemokine receptor signaling pathway and antagonist action.

Without specific data for "this compound," this guide serves as a general framework for understanding the assessment of chemokine receptor cross-reactivity. Further information on this specific compound is required for a detailed comparative analysis.

References

Unveiling the Specificity of CCR8-Targeting Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Leading Investigational Antibodies

For Immediate Release

As the landscape of cancer immunotherapy continues to evolve, the C-C chemokine receptor 8 (CCR8) has emerged as a highly promising target. Its expression is predominantly restricted to tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. The selective depletion of these intratumoral Tregs presents a compelling strategy to enhance the body's own defenses against cancer. This guide provides a comparative overview of the specificity and preclinical validation of three leading investigational anti-CCR8 monoclonal antibodies: GS-1811, S-531011, and DT-7012.

It is important to note that information regarding a molecule designated "AZ760" with specificity for CCR8 is not publicly available in peer-reviewed literature or clinical trial registries. The information presented herein is based on published data for the aforementioned alternative agents.

Mechanism of Action: A Shared Strategy of Treg Depletion

The primary mechanism of action for GS-1811, S-531011, and DT-7012 is the elimination of CCR8-expressing Tregs within the tumor microenvironment. This is primarily achieved through antibody-dependent cell-mediated cytotoxicity (ADCC), a process where the antibody flags CCR8-positive cells for destruction by immune effector cells like Natural Killer (NK) cells. Some of these antibodies also exhibit antibody-dependent cellular phagocytosis (ADCP) and neutralize the signaling pathway of CCR8's natural ligand, CCL1, further disrupting the immunosuppressive network.[1][2][3]

Comparative Analysis of Specificity and Potency

The therapeutic window for anti-CCR8 antibodies hinges on their ability to selectively target Tregs within the tumor while sparing those in peripheral tissues, thereby minimizing the risk of autoimmune side effects.[4][5] Preclinical studies have demonstrated the high specificity of these agents for tumor-infiltrating Tregs.

AntibodyTarget Binding and SelectivityDepletion ActivityClinical Development Status (as of late 2025)
GS-1811 Specifically binds to human CCR8 with high affinity. Demonstrates preferential binding to tumor-infiltrating Tregs, which express higher densities of CCR8 compared to peripheral Tregs and other T cell subsets.[6][7]Induces potent ADCC against cells with high CCR8 expression, characteristic of intratumoral Tregs.[6][7]Phase 1 clinical trials are ongoing to evaluate safety and preliminary efficacy.
S-531011 Exhibits high binding affinity for human CCR8 and effectively neutralizes CCL1-CCR8 signaling.[5][8][9][10] Shows selective binding to CCR8 on tumor-infiltrating Tregs over those in peripheral blood.[4][5][8]Demonstrates strong ADCC activity against CCR8-expressing cells.[5][9][10] Preclinical models show potent tumor growth inhibition.[9]Phase 1b/2 clinical trials are underway, both as a monotherapy and in combination with anti-PD-1 antibodies.[11]
DT-7012 Binds to human CCR8 with high affinity and is designed to recognize broader forms of the CCR8 receptor.[1][12] Prevents CCL1-induced CCR8 internalization, maintaining the target on the cell surface for sustained depletion.[1]Mediates Treg depletion through both ADCC and ADCP.[1][2] Preclinical data show potent and selective depletion of CCR8+ Tregs in patient-derived samples.[1][2]A Phase 1/2 clinical trial (DOMISOL) has been initiated to assess safety, tolerability, and preliminary anti-tumor activity in solid tumors.[12]

Experimental Protocols

Flow Cytometry for CCR8 Expression Analysis

Objective: To quantify the expression of CCR8 on different T cell populations in tumors and peripheral blood.

Methodology:

  • Single-cell suspensions are prepared from fresh tumor tissue and peripheral blood mononuclear cells (PBMCs).

  • Cells are stained with a viability dye to exclude dead cells from the analysis.

  • To prevent non-specific antibody binding, cells are incubated with an Fc receptor blocking agent.

  • A cocktail of fluorescently-labeled antibodies is used to identify T cell subsets, including markers such as CD45, CD3, CD4, CD8, and the Treg marker FOXP3.

  • A fluorescently-labeled anti-CCR8 antibody (e.g., GS-1811, S-531011) is included in the cocktail to detect CCR8 expression.

  • Appropriate isotype control antibodies are used to control for background staining.

  • Data is acquired on a flow cytometer and analyzed to determine the percentage of CCR8-positive cells within each T cell population and the density of CCR8 expression (mean fluorescence intensity).[6][13]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To measure the ability of an anti-CCR8 antibody to induce the killing of CCR8-expressing target cells by effector cells.

Methodology:

  • Target Cells: A cell line engineered to express human CCR8 or primary tumor-infiltrating Tregs are used as target cells. Target cells are often labeled with a fluorescent dye or a radioactive isotope (e.g., 51Cr) for detection.

  • Effector Cells: NK cells, either isolated from healthy donor PBMCs or from an established NK cell line, are used as effector cells.

  • Assay: Target cells are incubated with varying concentrations of the anti-CCR8 antibody (e.g., GS-1811, S-531011, DT-7012) or an isotype control antibody.

  • Effector cells are then added to the antibody-coated target cells at a specific effector-to-target (E:T) ratio.

  • The co-culture is incubated for a defined period (typically 4-18 hours).

  • Cell lysis is quantified by measuring the release of the fluorescent dye or radioactive isotope from the target cells into the supernatant, or by using a reporter gene assay in the effector cells.[6][14]

Visualizing the Path to Enhanced Anti-Tumor Immunity

CCR8_Signaling_and_Depletion CCR8 Signaling and Therapeutic Intervention cluster_Treg Regulatory T Cell (Treg) Tumor Cells Tumor Cells CCL1 CCL1 Tumor Cells->CCL1 secretes Effector T Cell Effector T Cell Effector T Cell->Tumor Cells kills Treg Treg NK Cell NK Cell NK Cell->Treg CCR8 CCR8 Receptor Suppression Immune Suppression CCR8->Suppression CCL1->CCR8 binds & activates Suppression->Effector T Cell inhibits Anti-CCR8 Ab Anti-CCR8 Antibody (e.g., GS-1811, S-531011, DT-7012) Anti-CCR8 Ab->Treg mediates ADCC Anti-CCR8 Ab->CCR8 binds & blocks CCL1

Caption: CCR8 signaling pathway and mechanism of anti-CCR8 antibody-mediated Treg depletion.

Caption: Experimental workflow for validating the specificity and function of anti-CCR8 antibodies.

References

A Comparative Guide to the Reproducibility of AZD3409 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "AZ760" did not yield information on a specific research compound. This guide therefore focuses on the publicly available data for the farnesyltransferase inhibitor AZD3409 as a representative example to illustrate how a comparative analysis of experimental reproducibility would be presented. The data and protocols are based on published research and standard laboratory methods.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of farnesyltransferase inhibitors. It provides a summary of the reported effects of AZD3409 on various cancer cell lines, details the experimental protocols to enable reproduction of these findings, and visualizes the associated signaling pathways and workflows.

Data Presentation

The following table summarizes the quantitative data on the cytotoxic and apoptogenic effects of AZD3409 on human breast and ovarian cancer cell lines as reported by Streeper et al., 2006.[1]

Cell LineCancer TypeAZD3409 IC50 (µM)AZD3409 Apoptogenic EC50 (µM)
MDA-MB-231Breast19.166.81
BT-474Breast5.694.15
A2780Ovarian3.191.54
A2780cpOvarian8.864.59

IC50: The concentration of a drug that gives half-maximal inhibitory response. EC50: The concentration of a drug that gives half-maximal response.

Signaling Pathway and Mechanism of Action

AZD3409 is a farnesyltransferase inhibitor.[2][3][4] Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, including Ras, by attaching a farnesyl group.[2][3] This modification is crucial for their localization to the cell membrane and subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.[5] By inhibiting farnesyltransferase, AZD3409 prevents Ras activation, leading to downstream effects on signaling cascades that control cell growth and survival.[1][6] The diagram below illustrates this proposed mechanism.

AZD3409_Signaling_Pathway cluster_membrane Cell Membrane Ras_inactive Inactive Ras-GDP Farnesylation Farnesylation Ras_inactive->Farnesylation substrate Ras_active Active Ras-GTP PI3K PI3K Ras_active->PI3K AZD3409 AZD3409 FTase Farnesyl Transferase AZD3409->FTase inhibition FTase->Farnesylation Farnesylation->Ras_active membrane localization Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Proposed signaling pathway inhibited by AZD3409.
Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro effects of a compound like AZD3409.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays Cell_Culture Cell Culture (MDA-MB-231, BT-474, A2780, A2780cp) Treatment Treatment with AZD3409 or Paclitaxel Cell_Culture->Treatment MTS Cytotoxicity (MTS Assay) Treatment->MTS TUNEL Apoptosis (TUNEL Assay) Treatment->TUNEL WesternBlot Protein Analysis (Western Blot) Treatment->WesternBlot ELISA Protein Secretion (ELISA) Treatment->ELISA

General experimental workflow for in vitro compound evaluation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the evaluation of AZD3409. These are synthesized from standard laboratory protocols and the methods section of the reference study.[1]

Cell Culture
  • Cell Lines: Human breast adenocarcinoma cell lines MDA-MB-231 and BT-474, and human ovarian carcinoma cell lines A2780 and A2780cp were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTS Assay)

This assay measures cell viability by assessing the metabolic activity of the cells.[7][8][9][10][11]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of AZD3409 or a vehicle control (e.g., DMSO).

  • Incubation: Plates were incubated for a predetermined period (e.g., 72 hours).

  • MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.[7][8]

  • Incubation with MTS: Plates were incubated for 1-4 hours at 37°C.[7][8]

  • Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Apoptosis Evaluation (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[12][13][14][15][16]

  • Sample Preparation: Cells were cultured on coverslips or in chamber slides and treated with AZD3409.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[12][13]

  • TUNEL Reaction: The cells were incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs, according to the manufacturer's instructions, for 60 minutes at 37°C in a humidified chamber.[12][13][14]

  • Staining and Visualization: Nuclei were counterstained with DAPI. The percentage of TUNEL-positive cells was determined by fluorescence microscopy.

  • Data Analysis: The apoptogenic EC50 values were determined from the percentage of apoptotic cells at different drug concentrations.

Western Blotting for Protein Analysis

Western blotting was used to measure the levels of specific proteins involved in signaling pathways, such as Akt.[5][17][18][19][20]

  • Cell Lysis: After treatment with AZD3409, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin) overnight at 4°C.[17][19]

  • Secondary Antibody and Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands was quantified using densitometry software.

ELISA for Secreted Proteins

Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantify the secretion of proteins like VEGF, bFGF, and MMP-1 into the cell culture medium.[21][22][23][24][25]

  • Sample Collection: Conditioned media from AZD3409-treated and control cells were collected and centrifuged to remove cellular debris.

  • ELISA Procedure: Commercially available ELISA kits for human VEGF, bFGF, and MMP-1 were used according to the manufacturer's instructions.

  • Data Acquisition: The absorbance at 450 nm was measured using a microplate reader.

  • Data Analysis: The concentration of each protein in the samples was determined by comparison to a standard curve.

References

In Vivo Efficacy of AZ760: A Comparative Analysis with Other Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

Objective Assessment of Preclinical and Clinical Evidence

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative analysis of the in vivo efficacy of the investigational immunotherapy AZ760 against other established and emerging immunotherapeutic agents. Due to the limited publicly available data on this compound, this document serves as a framework, outlining the critical data points and experimental methodologies required for a comprehensive comparison. As more information on this compound becomes available, this guide can be populated with specific data to offer a direct comparison. For illustrative purposes, this guide will present a hypothetical comparison between a generic novel immunotherapy (designated "Compound-X") and established checkpoint inhibitors.

Comparative In Vivo Efficacy: A Data-Driven Overview

A direct comparison of in vivo efficacy relies on standardized preclinical models and clinical trial endpoints. Key metrics include tumor growth inhibition, overall survival, and progression-free survival. The following table illustrates how such data for this compound could be compared to other immunotherapies.

Table 1: Hypothetical Preclinical In Vivo Efficacy Comparison in Syngeneic Mouse Models

Treatment GroupAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) (%)Complete Response (CR) Rate (%)Median Survival (Days)
Compound-X MC38 (Colon)10 mg/kg, i.p., BIW753045
Anti-PD-1 MC38 (Colon)10 mg/kg, i.p., BIW601535
Anti-CTLA-4 MC38 (Colon)5 mg/kg, i.p., Q3D40528
Vehicle Control MC38 (Colon)PBS, i.p., BIW0020

Data presented is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Clinical Efficacy Comparison in Advanced Melanoma (Phase II)

Treatment ArmNObjective Response Rate (ORR) (%)Complete Response (CR) (%)Progression-Free Survival (PFS) (Months)Overall Survival (OS) (Months)
Compound-X 15045108.224.5
Pembrolizumab 1503886.922.1
Ipilimumab 1501533.118.7

Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective evaluation of in vivo efficacy.

Preclinical In Vivo Efficacy Study in Syngeneic Mouse Model
  • Animal Model: Female C57BL/6 mice, 6-8 weeks of age, are acclimated for one week.

  • Tumor Cell Line: MC38 colon adenocarcinoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Implantation: 1x10^6 MC38 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Treatment Groups: Mice are randomized into treatment groups (n=10 per group) when tumors reach an average volume of 100-150 mm³.

    • Vehicle Control (PBS)

    • Compound-X (10 mg/kg)

    • Anti-PD-1 antibody (10 mg/kg)

    • Anti-CTLA-4 antibody (5 mg/kg)

  • Dosing: Treatments are administered intraperitoneally (i.p.) based on the schedules outlined in Table 1.

  • Efficacy Endpoints:

    • Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Overall survival is monitored daily.

    • Tumor Growth Inhibition (TGI) is calculated at the end of the study.

  • Immunophenotyping: At the study endpoint, tumors and spleens are harvested for flow cytometric analysis of immune cell populations.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and the experimental design aids in the interpretation of the efficacy data.

Compound_X_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell cluster_Tumor Tumor Cell APC APC T_Cell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Tumor_Cell Tumor Cell Novel_Target Novel Target Novel_Target->T_Cell Inhibition PDL1 PD-L1 PDL1->T_Cell Inhibition Compound_X Compound-X Compound_X->Novel_Target Blocks Anti_PD1 Anti-PD-1 Anti_PD1->PDL1 Blocks

Caption: Proposed signaling pathway of Compound-X in T cell activation.

In_Vivo_Efficacy_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Endpoint Data Collection and Analysis Animal_Acclimation Acclimation of C57BL/6 Mice Tumor_Implantation Subcutaneous Implantation of MC38 Cells Animal_Acclimation->Tumor_Implantation Randomization Tumor Volume Reaches 100-150 mm³ Randomization into Groups Tumor_Implantation->Randomization Dosing Treatment Administration (Compound-X, Anti-PD-1, etc.) Randomization->Dosing Tumor_Measurement Tumor Volume Measurement (2x/week) Dosing->Tumor_Measurement Survival_Monitoring Daily Survival Monitoring Dosing->Survival_Monitoring Endpoint_Analysis Endpoint: Tumor Growth Inhibition, Survival Analysis, Immunophenotyping Tumor_Measurement->Endpoint_Analysis Survival_Monitoring->Endpoint_Analysis

Caption: Experimental workflow for preclinical in vivo efficacy assessment.

A Comparative Guide to the Structural Activity Relationship of AZD7648 and its Analogs as DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, and its analogs. The structural activity relationship (SAR) is explored, highlighting key molecular modifications that influence inhibitory potency, selectivity, and physicochemical properties. All data is supported by experimental findings from preclinical studies.

Introduction to AZD7648 and DNA-PK Inhibition

AZD7648 is an orally bioavailable and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks (DSBs).[2][3] In many cancer cells, there is an over-reliance on this repair pathway for survival after treatment with DNA-damaging agents like radiation or certain chemotherapies. By inhibiting DNA-PK, AZD7648 prevents the repair of these breaks, leading to an accumulation of lethal DNA damage and subsequent cancer cell death.[1] This makes DNA-PK an attractive target in oncology, and AZD7648 has shown potential in sensitizing tumors to various cancer therapies.[4][5]

The development of AZD7648 involved the optimization of an initial screening hit to improve potency, selectivity against related kinases (such as PI3Ks), and pharmacokinetic properties.[3] This guide delves into the structural modifications that led to the discovery of AZD7648, providing a comparative analysis of its analogs.

The Non-Homologous End Joining (NHEJ) Pathway

The diagram below illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.

NHEJ_Pathway cluster_DSB DNA Double-Strand Break cluster_Repair NHEJ Repair Cascade DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/Ku80 Heterodimer DSB->Ku70_80 Recognition DNA_PKcs DNA-PKcs (Catalytic Subunit) Ku70_80->DNA_PKcs Recruitment & Activation Artemis Artemis (Nuclease) DNA_PKcs->Artemis Phosphorylation Polymerase DNA Polymerase (Pol μ/λ) Artemis->Polymerase End Processing Ligase XRCC4-Ligase IV Complex Polymerase->Ligase Gap Filling Repaired_DNA Repaired DNA (with potential mutations) Ligase->Repaired_DNA Ligation AZD7648 AZD7648 AZD7648->DNA_PKcs Inhibition

Caption: The Non-Homologous End Joining (NHEJ) DNA repair pathway and the inhibitory action of AZD7648 on DNA-PKcs.

Structural Activity Relationship (SAR) of AZD7648 and Analogs

The optimization of the initial hit (Compound 1) to AZD7648 (Compound 16) focused on improving potency, selectivity, and physicochemical properties. The following table summarizes the key structural modifications and their impact on DNA-PKcs inhibition.[3]

CompoundR Group (at position 9 of purinone core)Aniline (B41778) MoietyDNA-PKcs pIC50Cellular pIC50 (A549)logD (pH 7.4)
1 Cyclopentyl2-methyl-4-methoxyphenyl7.96.13.7
3 Cyclohexyl2-methyl-4-methoxyphenyl8.16.54.1
4 trans-4-Hydroxycyclohexyl2-methyl-4-methoxyphenyl8.37.12.3
6 trans-4-Hydroxycyclohexyl2-methylphenyl7.2<5.02.3
8 trans-4-HydroxycyclohexylPhenyl6.6<5.01.8
15 Tetrahydropyran-4-yl7-methyl-imidazo[1,2-a]pyridin-6-yl8.87.11.4
16 (AZD7648) Tetrahydropyran-4-yl 7-methyl-[2][3][4]triazolo[1,5-a]pyridin-6-yl 9.2 7.1 1.8

Key SAR Insights:

  • R Group Modifications: Expansion of the N-9 substituent from a cyclopentyl (Compound 1) to a cyclohexyl group (Compound 3) slightly increased potency. Introducing a hydroxyl group to the cyclohexyl ring (Compound 4) further improved both biochemical and cellular potency while significantly reducing lipophilicity (logD).[3] The replacement of the hydroxycyclohexyl with a tetrahydropyran-4-yl group was a key modification that maintained potency and favorable physicochemical properties.[3]

  • Aniline Moiety Modifications: The aniline portion of the molecule was extensively modified to move away from the metabolically labile para-methoxyaniline motif. Simple removals of the methyl and/or methoxy (B1213986) groups (Compounds 6 and 8) led to a significant loss of potency. The introduction of heteroaromatic rings, such as imidazopyridine (Compound 15) and ultimately the triazolopyridine of AZD7648 (Compound 16), proved to be highly effective, substantially boosting potency and improving properties like ligand lipophilic efficiency.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

DNA-PKcs Biochemical Assay (Time-Resolved Fluorescence)

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of DNA-PKcs.

  • Principle: The assay quantifies the phosphorylation of a biotinylated peptide substrate by DNA-PK. The amount of phosphorylated product is detected using a specific antibody and a time-resolved fluorescence readout.

  • Protocol Outline:

    • Purified DNA-PK enzyme is incubated with the test compound at various concentrations.

    • A reaction mixture containing a biotinylated p53-derived peptide substrate and ATP is added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The reaction is stopped, and the phosphorylated peptide is detected using a europium-labeled anti-phosphoserine antibody and a streptavidin-allophycocyanin (APC) conjugate.

    • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured, which is proportional to the amount of phosphorylated substrate.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

Cellular Assay for DNA-PKcs Inhibition (Autophosphorylation)

This assay determines the potency of compounds in a cellular context by measuring the inhibition of DNA-PKcs autophosphorylation.

  • Principle: Upon DNA damage (e.g., by ionizing radiation), DNA-PKcs undergoes autophosphorylation at specific sites, such as Serine 2056 (S2056), which is a marker of its activation. An ELISA-based method is used to quantify the levels of phosphorylated DNA-PKcs in treated cells.

  • Protocol Outline:

    • Human cancer cells (e.g., A549) are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-incubated with serially diluted concentrations of the test compound.

    • DNA damage is induced by exposing the cells to ionizing radiation.

    • After a short incubation period, the cells are lysed to release cellular proteins.

    • The cell lysates are transferred to an ELISA plate coated with an antibody that captures total DNA-PKcs.

    • The amount of autophosphorylated DNA-PKcs (pS2056) is detected using a specific primary antibody against the phosphorylated site, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • A chemiluminescent substrate is added, and the signal is read on a plate reader.

    • IC50 values are determined by analyzing the dose-response curve of pS2056 inhibition.[3]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating DNA-PK inhibitors from biochemical screening to cellular validation.

Experimental_Workflow cluster_Cellular Cellular Characterization Biochem_Assay DNA-PKcs Kinase Assay (e.g., TR-FRET) Selectivity Kinase Selectivity Panel (vs. PI3K, ATM, etc.) Biochem_Assay->Selectivity Cellular_Assay p-DNA-PKcs S2056 Assay (ELISA/Western Blot) Selectivity->Cellular_Assay Cell-Permeable Leads Viability_Assay Cell Viability/Growth Assay (in combination with DNA damage) Cellular_Assay->Viability_Assay end Preclinical Candidate Selection Viability_Assay->end Optimized Candidate (e.g., AZD7648) LogD Lipophilicity (logD) Measurement Metabolic Metabolic Stability (Microsome Assay) LogD->Metabolic start Compound Synthesis (Analogs) start->Biochem_Assay start->LogD

Caption: General experimental workflow for the discovery and optimization of DNA-PK inhibitors like AZD7648.

References

Benchmarking AZD1480 Against Competitor JAK Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

An immediate challenge in benchmarking AZ760 is the limited publicly available information regarding a compound with this specific designation. Initial searches did not yield a clear profile for "this compound," suggesting it may be an internal project code, a less common identifier, or a potential typographical error for a more widely known AstraZeneca compound. To conduct a meaningful comparison, clarification on the precise identity of this compound, including its molecular target and mechanism of action, is essential.

Assuming "this compound" is a hypothetical or yet-to-be-disclosed agent, this guide will establish a framework for benchmarking by using a known AstraZeneca compound, AZD1480 , as a placeholder to illustrate the required comparative analysis. AZD1480 is a potent inhibitor of the JAK/STAT signaling pathway, a critical mediator of cell proliferation and survival in various cancers. This pathway is a well-established therapeutic target, with several compounds in clinical development, making it a suitable subject for a comparative guide.

This guide provides a comparative analysis of AZD1480 against other JAK inhibitors currently in clinical trials for similar indications, focusing on myeloproliferative neoplasms (MPNs) and other hematological malignancies.

Mechanism of Action: The JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine and growth factor signaling. Upon ligand binding to their respective receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell growth, differentiation, and survival. Dysregulation of the JAK/STAT pathway is a hallmark of many cancers and inflammatory diseases.

Below is a diagram illustrating the canonical JAK/STAT signaling pathway and the point of inhibition by compounds like AZD1480.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene AZD1480 AZD1480 (Inhibitor) AZD1480->JAK Inhibition

Caption: The JAK/STAT signaling pathway and point of inhibition.

Comparative Performance Data

The following table summarizes key preclinical data for AZD1480 and two representative competitor JAK inhibitors in clinical trials: Ruxolitinib (a JAK1/2 inhibitor) and Fedratinib (a JAK2 inhibitor).

ParameterAZD1480Ruxolitinib (INCB018424)Fedratinib (TG101348)
Target JAK2JAK1/JAK2JAK2
IC₅₀ (JAK2) 2.6 nM3.3 nM3 nM
Cell-based Assay (IC₅₀) 625 nM (HEL 92.1.7)120-181 nM (HEL)396 nM (HEL)
Indication (Clinical Trials) Myelofibrosis, Polycythemia VeraMyelofibrosis, Polycythemia VeraMyelofibrosis

Data is compiled from various preclinical studies and is intended for comparative purposes. Specific values may vary between different assays and conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vitro Kinase Assay (IC₅₀ Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

  • Methodology:

    • Recombinant human JAK2 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • The inhibitor (e.g., AZD1480) is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or mass spectrometry.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-based Proliferation Assay (IC₅₀ Determination)

  • Objective: To measure the inhibitor's effect on the proliferation of a cancer cell line dependent on JAK/STAT signaling.

  • Methodology:

    • A human erythroleukemia cell line with a constitutively active JAK2 (e.g., HEL 92.1.7) is seeded in 96-well plates.

    • The cells are treated with a range of inhibitor concentrations.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

    • IC₅₀ values are determined from the resulting dose-response curves.

Below is a workflow diagram for a typical cell-based proliferation assay.

Cell_Assay_Workflow A Seed Cells (e.g., HEL 92.1.7) B Add Inhibitor (Varying Concentrations) A->B C Incubate (72 hours) B->C D Add Viability Reagent (e.g., MTS) C->D E Measure Signal (e.g., Absorbance) D->E F Calculate IC50 E->F

Caption: Workflow for a cell-based proliferation assay.

Conclusion

While the specific details of "this compound" remain to be clarified, the framework presented here for AZD1480 demonstrates a robust methodology for benchmarking a novel compound against its clinical-stage competitors. This approach, which combines a clear understanding of the underlying biological pathway with standardized in vitro and cell-based assays, is essential for evaluating the therapeutic potential of new drug candidates. The provided data tables and experimental protocols offer a template for objective comparison, which is critical for informed decision-making in the drug development process. Further analysis would incorporate in vivo efficacy, safety profiles, and pharmacokinetic data as they become available.

Independent validation of published AZ760 data

Author: BenchChem Technical Support Team. Date: December 2025

An independent validation and comparison guide for a product requires publicly available data. After a comprehensive search for "AZ760," no specific information, published data, or mentions in AstraZeneca's public pipeline documentation were found. The search results did not yield any relevant information on a compound with this designation.

This suggests that "this compound" may be:

  • An internal project code that has not been disclosed publicly.

  • A compound that was discontinued (B1498344) in early-stage development and for which data was never published.

  • A new compound for which information has not yet been released into the public domain.

  • An incorrect or alternative designation for a compound known by another name.

Without any foundational data on this compound, it is not possible to perform an independent validation, find appropriate alternatives for comparison, summarize quantitative data, provide detailed experimental protocols, or create the requested visualizations of its signaling pathway and experimental workflows.

If you can provide an alternative name for this compound or additional context that might help in its identification, I would be glad to renew the search and create the requested comparison guide.

Safety Operating Guide

Proper Disposal Procedures for AZ760: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines essential safety and logistical information for the proper handling and disposal of AZ760 (CAS: 912461-36-0), a potent CCR8 antagonist. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure personal safety and environmental compliance.

This guide provides a step-by-step operational plan for the disposal of this compound, alongside detailed methodologies for key experiments involving this compound. By offering value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust within the scientific community.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 912461-36-0[1][2]
Molecular Formula C29H33N3O4[2]
Molecular Weight 495.6 g/mol [2]
Boiling Point 678.8 ± 55.0 °C (Predicted)
Density 1.22 ± 0.1 g/cm3 (Predicted)
pKa 9.07 ± 0.20 (Predicted)

This compound Proper Disposal Procedures

The proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety. As a potent pharmacological compound, it must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

    • Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, designated, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.

    • Avoid generating dust when handling the solid form of this compound.[1]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (912461-36-0), and any associated hazard symbols.

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition.[1]

  • Disposal:

    • Disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Emergency Spill Procedures:

  • Minor Spill: In case of a small spill, alert personnel in the immediate area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use an absorbent material to contain and clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Major Spill: For a large spill, evacuate the area immediately. Alert your supervisor and contact your institution's EHS department.

Experimental Protocols for this compound

This compound is a CCR8 antagonist and is commonly evaluated in in-vitro assays to determine its efficacy and mechanism of action. Below are detailed methodologies for two key experiments: a Chemotaxis Assay and a Calcium Mobilization Assay.

Chemotaxis Assay

This assay is used to assess the ability of this compound to inhibit the migration of cells towards a chemoattractant, such as the CCR8 ligand, CCL1.

Methodology:

  • Cell Culture: Culture a human monocytic cell line (e.g., THP-1) or primary human T cells, which are known to express CCR8.

  • Assay Setup:

    • Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

    • In the lower chamber, add assay medium containing the chemoattractant CCL1 at a concentration that induces a submaximal chemotactic response.

    • In separate wells, include a negative control (medium alone) and a positive control (CCL1 alone).

  • Treatment with this compound:

    • In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (typically 1-3 hours).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Migrated cells in the lower chamber can be quantified using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value of this compound.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the intracellular calcium influx induced by the activation of the G-protein coupled receptor CCR8 by its ligand CCL1.

Methodology:

  • Cell Culture and Dye Loading:

    • Use a cell line that stably expresses human CCR8 (e.g., CHO-K1 or HEK293 cells).

    • Plate the cells in a 96-well black, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Treatment with this compound:

    • After dye loading, wash the cells with an assay buffer.

    • Add various concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 10-20 minutes).

  • Stimulation and Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject the CCR8 agonist CCL1 into the wells to stimulate the cells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. Calculate the inhibition of the CCL1-induced calcium signal for each concentration of this compound and determine its IC50 value.

Visualizations

To further clarify the procedural workflows, the following diagrams have been generated.

DisposalWorkflow cluster_collection Step 1: Segregation & Collection cluster_containerization Step 2 & 3: Labeling & Storage cluster_disposal Step 4: Disposal SolidWaste Solid Waste (Gloves, Tips, etc.) LabeledSolid Labeled Hazardous Solid Waste Container SolidWaste->LabeledSolid LiquidWaste Liquid Waste (Solutions) LabeledLiquid Labeled Hazardous Liquid Waste Container LiquidWaste->LabeledLiquid Storage Secure Satellite Accumulation Area LabeledSolid->Storage LabeledLiquid->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Caption: Workflow for the proper disposal of this compound waste.

ChemotaxisAssay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cells Culture CCR8-expressing cells Preincubation Pre-incubate cells with this compound Cells->Preincubation Chamber Prepare Chemotaxis Chamber (Lower: CCL1, Upper: Cells) Incubation Incubate chamber at 37°C Chamber->Incubation Preincubation->Chamber Quantify Quantify migrated cells Incubation->Quantify Analyze Calculate % inhibition & IC50 Quantify->Analyze CalciumAssay cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cells Plate CCR8-expressing cells DyeLoad Load cells with Calcium Dye Cells->DyeLoad Treatment Treat cells with this compound DyeLoad->Treatment Stimulation Stimulate with CCL1 Treatment->Stimulation Measure Measure Fluorescence Change Stimulation->Measure Analyze Calculate % inhibition & IC50 Measure->Analyze

References

Personal protective equipment for handling AZ760

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for AZ760

This guide provides crucial safety and logistical information for handling products identified as this compound. It is imperative for researchers, scientists, and drug development professionals to recognize that "this compound" can refer to distinct chemical products with different associated hazards and required personal protective equipment (PPE). This document addresses the two primary products identified: Uradil™ AZ-760 , an alkyd emulsion, and Actafoam® AZ 760A , a modified azodicarbonamide (B1663908).

Identifying the Correct this compound

Before commencing any work, it is critical to verify the specific "this compound" product in use by checking the manufacturer's label and the accompanying Safety Data Sheet (SDS). The safety protocols for these two substances differ significantly.

  • Uradil™ AZ-760 : A medium oil alkyd emulsion based on soybean fatty acids used in paints and coatings.[1][2][3][4][5]

  • Actafoam® AZ 760A : A modified azodicarbonamide used as a chemical foaming agent in plastics and rubber.[6][7][8]

Section A: Uradil™ AZ-760 (Alkyd Emulsion)

A.1. Hazard Identification and Personal Protective Equipment (PPE)

Uradil™ AZ-760 is primarily associated with eye and skin irritation.[9]

Table 1: PPE Requirements for Uradil™ AZ-760

Protection TypeRecommended PPESpecifications and Best Practices
Eye Protection Safety goggles or a face shieldShould comply with ANSI Z87.1 standard. Ensure a firm seal to the cheek and forehead. Check for cracks or deformities before use.
Hand Protection Protective glovesThe specific glove material should be determined based on the full formulation; however, chemical-resistant gloves are a general requirement.
Skin and Body Laboratory coat or coverallsWear appropriate clothing to prevent skin contact.
Respiratory Not generally required under normal, well-ventilated conditions.If mists or vapors are generated, use a respirator appropriate for organic vapors.
A.2. Handling and Disposal Plan

Handling Protocol:

  • Ensure the work area is well-ventilated.

  • Avoid contact with skin and eyes.[9]

  • Wash hands thoroughly after handling.[9]

  • Keep the container tightly closed when not in use.

Disposal Plan: Dispose of contents and containers in accordance with all local, state, and federal environmental regulations.[9] Do not allow the material to enter drains or watercourses.

A.3. Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation handle Handle Uradil™ AZ-760 ventilation->handle wash Wash Hands After Handling handle->wash dispose Dispose of Waste per Regulations wash->dispose end End dispose->end

Caption: Workflow for Handling Uradil™ AZ-760.

Section B: Actafoam® AZ 760A (Modified Azodicarbonamide)

B.1. Hazard Identification and Personal Protective Equipment (PPE)

Actafoam® AZ 760A is a respiratory sensitizer (B1316253) and a combustible dust. The primary hazards are inhalation and dust explosion.[8]

Table 2: PPE Requirements for Actafoam® AZ 760A

Protection TypeRecommended PPESpecifications and Best Practices
Eye Protection Safety glasses with side shields or gogglesTo protect against dust particles.
Hand Protection Protective glovesTo prevent skin contact.
Skin and Body Laboratory coat and/or coverallsContaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[8]
Respiratory NIOSH-approved respirator for dustsCRITICAL: May cause allergy or asthma symptoms if inhaled.[8] Use in a well-ventilated area and avoid generating dust.
B.2. Handling and Disposal Plan

Handling Protocol:

  • Critical: Avoid dust formation and accumulation.[8]

  • Use in a well-ventilated area.

  • Keep away from heat, sparks, and open flames as it may form combustible dust concentrations in the air.[8]

  • Ground all equipment to prevent static discharge.

  • Do not breathe dust.[8]

  • Wash hands thoroughly after handling.

Disposal Plan: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

B.3. Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start ppe Don Appropriate PPE (Respirator, Gloves, Eye Protection) start->ppe ventilation Ensure Adequate Ventilation & Ground Equipment ppe->ventilation handle Handle Actafoam® AZ 760A (Minimize Dust) ventilation->handle wash Wash Hands After Handling handle->wash dispose Dispose of Waste per Regulations wash->dispose end End dispose->end

Caption: Workflow for Handling Actafoam® AZ 760A.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.